Product packaging for 1,1,3,3-Tetraethoxy-2-methylpropane(Cat. No.:CAS No. 10602-37-6)

1,1,3,3-Tetraethoxy-2-methylpropane

Cat. No.: B048018
CAS No.: 10602-37-6
M. Wt: 234.33 g/mol
InChI Key: XTYLJMKJLMHFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,3,3-Tetraethoxy-2-methylpropane, also known as this compound, is a useful research compound. Its molecular formula is C12H26O4 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O4 B048018 1,1,3,3-Tetraethoxy-2-methylpropane CAS No. 10602-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3-tetraethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLJMKJLMHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147480
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-37-6
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10602-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetraethoxy-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2853P7X59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane, a valuable synthetic intermediate. The document details the primary known synthesis route, including a thorough experimental protocol, a proposed reaction mechanism, and essential safety information for all reagents. All quantitative data is presented in structured tables for clarity. Additionally, logical diagrams for the experimental workflow and the proposed signaling pathway are provided using the DOT language for visualization.

Introduction

This compound, also known as Methylmalonaldehyde Tetraethyl Diacetal, is a key building block in organic synthesis.[1][2] Its structure is particularly useful for the introduction of a 2-methyl-1,3-dicarbonyl moiety in the synthesis of more complex molecules. This intermediate is notably used in the preparation of various heterocyclic compounds, such as Imidazo[1,2-a]pyrimidines, and chlorinated arenes, which are significant in pharmaceutical and fine chemical development. The tetra-acetal functionality provides stability and allows for selective deprotection under acidic conditions to reveal the reactive dialdehyde. This guide focuses on the primary reported synthesis of this compound, providing detailed procedural information and mechanistic insights relevant to researchers in the field.

Synthesis Route

The most prominently documented synthesis of this compound proceeds via a Lewis acid-catalyzed reaction involving diethoxymethyl acetate, an ethyl propenyl ether/ethanol mixture, and triethyl orthoformate. Boron trifluoride etherate serves as the catalyst in this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 92% (crude oil)
Purity ~80% (by GLC)
¹H NMR (CDCl₃, TMS) δ 4.44 (d, 2H), 3.3-4.0 (complex, 8H), ~2.1 (m, 1H), 1.1 (t, 12H), 1.0 (d, 3H)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the available literature.

Materials and Reagents
ReagentMolar Mass ( g/mol )
Diethoxymethyl acetate162.18
Ethyl propenyl ether86.13
Triethyl orthoformate148.20
Boron trifluoride etherate141.93
Diethyl ether74.12
Saturated aq. Sodium Bicarbonate-
Magnesium Sulfate (anhydrous)120.37
Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a solution of diethoxymethyl acetate (1.0 equivalent) and an ethyl propenyl ether/ethanol mixture (1.0 equivalent) is stirred at ambient temperature for 30 minutes.

  • Addition of Reagent : Triethyl orthoformate (1.3 equivalents) is added to the stirred solution.

  • Catalyst Addition : The reaction mixture is cooled to 5°C using an ice bath. Boron trifluoride etherate (a catalytic amount, e.g., 1.5 ml for a specific scale) is then added. An exothermic reaction is observed, and the temperature should be maintained between 5°C and 37°C with the ice bath.

  • Reaction : The mixture is allowed to warm to ambient temperature and stirred overnight. The solution will typically turn yellow.

  • Work-up : The reaction solution is diluted with diethyl ether and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.

  • Drying and Solvent Removal : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product as an oil.

Mandatory Visualizations

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Catalysis and Reaction cluster_workup Product Isolation and Purification start_reactants Mix Diethoxymethyl Acetate and Ethyl Propenyl Ether/Ethanol stir_30min Stir at Ambient Temperature (30 min) start_reactants->stir_30min add_orthoformate Add Triethyl Orthoformate stir_30min->add_orthoformate cool_5c Cool to 5°C add_orthoformate->cool_5c add_catalyst Add BF3 Etherate (Catalyst) cool_5c->add_catalyst control_exotherm Control Exotherm (5-37°C) add_catalyst->control_exotherm stir_overnight Stir Overnight at Ambient Temperature control_exotherm->stir_overnight dilute_ether Dilute with Diethyl Ether stir_overnight->dilute_ether wash_water1 Wash with Water dilute_ether->wash_water1 wash_bicarb Wash with Saturated NaHCO3 wash_water1->wash_bicarb wash_water2 Wash with Water wash_bicarb->wash_water2 dry_mgso4 Dry over MgSO4 wash_water2->dry_mgso4 remove_solvent Remove Solvent (Reduced Pressure) dry_mgso4->remove_solvent final_product Crude this compound remove_solvent->final_product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

G cluster_activation Lewis Acid Activation cluster_addition Nucleophilic Addition cluster_stabilization Stabilization and Product Formation orthoformate Triethyl Orthoformate activated_complex Activated Electrophilic Complex orthoformate->activated_complex Coordination with BF3 bf3 BF3 Etherate bf3->activated_complex carbocation Carbocation Intermediate activated_complex->carbocation Reaction with Vinyl Ether vinyl_ether Ethyl Propenyl Ether vinyl_ether->carbocation intermediate_acetal Intermediate Acetal carbocation->intermediate_acetal Nucleophilic Attack by another Orthoformate/Ethanol ethanol_attack Nucleophilic attack by Ethanol product This compound intermediate_acetal->product Further reaction and stabilization

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.

The reaction is proposed to initiate with the coordination of the Lewis acid, boron trifluoride, to an oxygen atom of triethyl orthoformate, generating a highly electrophilic species. This activated complex then reacts with the electron-rich double bond of ethyl propenyl ether in a nucleophilic attack. This leads to the formation of a carbocation intermediate, which is subsequently stabilized by reaction with another molecule of orthoformate or ethanol present in the mixture. A series of acetal exchange and formation steps likely follow to yield the final product. The role of diethoxymethyl acetate is likely to participate in the initial formation of an activated species or in the subsequent acetal exchange steps.

Safety Precautions

The synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood.

ReagentHazardsSafe Handling Practices
Diethoxymethyl acetate Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.
Ethyl propenyl ether Highly flammable liquid and vapor. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Avoid breathing fumes. Wear protective gloves and eye protection.
Triethyl orthoformate Flammable liquid and vapor. Irritating to eyes and skin.Keep away from sources of ignition. Wear suitable gloves and eye/face protection. Use with adequate ventilation.
Boron trifluoride etherate Flammable liquid and vapor. Causes severe skin and eye burns. Harmful if swallowed. Reacts violently with water.Handle under an inert atmosphere. Keep away from heat and water. Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An emergency eyewash and safety shower should be readily accessible.

Conclusion

This technical guide has outlined the synthesis of this compound, providing a detailed experimental protocol, a proposed reaction mechanism, and crucial safety information. The presented workflow and mechanistic diagrams offer a clear visualization of the process. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in the safe and efficient preparation of this important chemical intermediate.

References

physicochemical properties of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 1,1,3,3-Tetraethoxy-2-methylpropane. This compound, identified by CAS number 10602-37-6, serves as a crucial intermediate in various synthetic processes within the pharmaceutical and fine chemical industries.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for designing synthetic routes and ensuring process efficiency.[1]

PropertyValue
Molecular Formula C₁₂H₂₆O₄[3][4][5]
Molecular Weight 234.33 g/mol [3][4][5]
CAS Number 10602-37-6[1][3]
Appearance Colorless to pale yellow liquid[6]
Density 0.92 g/cm³[1][6]
Boiling Point 159 °C at 30 mmHg[1][6]
Flash Point 64 °C[6]
Refractive Index 1.423[3][6]
Vapor Pressure 0.00983 mmHg at 25°C[6]
Solubility Insoluble in water; soluble in alcohols and ethers.[6]

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate.[2][5] Its molecular structure makes it a valuable precursor for creating more complex molecules.[1]

Experimental Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of diethoxymethyl acetate with an ethyl propenyl ether/ethanol mixture, followed by the addition of triethyl orthoformate in the presence of a catalyst.

Materials:

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate

  • Ether

  • Water

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 minutes.[7]

  • 1.3 equivalents of triethyl orthoformate are added to the solution.[7]

  • The reaction mixture is cooled to 5°C.[7]

  • 1.5 ml of boron trifluoride etherate is added. The resulting exotherm (from 5°C to 37°C) is controlled using an ice bath.[7]

  • The solution is stirred at ambient temperature overnight.[7]

  • The yellow reaction solution is diluted with ether.[7]

  • The diluted solution is washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.[7]

  • The organic layer is dried over magnesium sulfate (MgSO₄).[7]

  • The solvent is removed to yield the product as an oil.[7]

This protocol affords an oil with a reported yield of 92%, with the product being approximately 80% pure as determined by gas-liquid chromatography (glc).[7]

G Synthesis Workflow of this compound cluster_prep Reaction Preparation cluster_reaction Catalyzed Reaction cluster_workup Workup and Purification cluster_product Final Product A Mix Diethoxymethyl Acetate & Ethyl Propenyl Ether/Ethanol B Stir at Ambient Temperature (30 min) A->B C Add Triethyl Orthoformate B->C D Cool to 5°C C->D E Add Boron Trifluoride Etherate (Catalyst) D->E F Control Exotherm with Ice Bath E->F G Stir Overnight at Ambient Temperature F->G H Dilute with Ether G->H I Wash with Water H->I J Wash with Saturated NaHCO3 I->J K Wash with Water J->K L Dry over MgSO4 K->L M Solvent Removal L->M N This compound (Oil) M->N

Caption: Synthesis Workflow of this compound

Applications in Drug Development and Fine Chemicals

This compound is a valuable building block in organic synthesis.[1] Its primary application lies in its role as a precursor for a variety of more complex molecules.

  • Pharmaceutical Intermediates: This compound is crucial for the synthesis of active pharmaceutical ingredients (APIs).[2] Its utility is highlighted in the production of molecules such as Imidazo[1,2-a]pyrimidine.[1]

  • Fine Chemicals: It serves as a starting material in the manufacturing of specialty chemicals where precise molecular structures are necessary.[1] For instance, it is used in the synthesis of certain chlorinated arenes.[1]

  • Diagnostic Reagents: The compound is also utilized in the synthesis of components for diagnostic kits, contributing to advancements in medical testing.[2]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and lab coats.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 1,1,3,3-Tetraethoxy-2-methylpropane (CAS 10602-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-Tetraethoxy-2-methylpropane, a versatile synthetic intermediate with applications in pharmaceutical and fine chemical manufacturing. This document consolidates key physicochemical data, experimental protocols, and safety information to support its use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 10602-37-6[2][3]
Molecular Formula C₁₂H₂₆O₄[2][3]
Molecular Weight 234.33 g/mol [3][4]
IUPAC Name This compound[2][3]
Synonyms Methylmalonaldehyde Tetraethyl Diacetal, 2-Methyl-1,1,3,3-tetraethoxypropane[5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 159 °C at 30 mmHg, 273 °C at 760 mmHg[6], 60-65 °C at 0.3 Torr[7][6][7]
Density 0.92 g/cm³[1], 0.9158 g/cm³ at 20 °C[7][1][7]
Refractive Index 1.423[1]
Solubility Insoluble in water, soluble in organic solvents like alcohols and ethers.[1][1]

Synthesis and Reactions

This compound serves as a key intermediate in various organic syntheses.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethoxymethyl acetate with an ethyl propenyl ether/ethanol mixture, followed by the addition of triethyl orthoformate in the presence of a boron trifluoride etherate catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 Diethoxymethyl acetate P1 Mixing and Stirring at Ambient Temperature R1->P1 R2 Ethyl propenyl ether/ethanol mixture R2->P1 R3 Triethyl orthoformate R3->P1 C1 Boron trifluoride etherate P3 Catalyst Addition & Exotherm Control C1->P3 P2 Cooling to 5°C P1->P2 P2->P3 P4 Overnight Stirring at Ambient Temperature P3->P4 P5 Work-up (Ether dilution, washing with water and NaHCO₃) P4->P5 P6 Drying and Solvent Removal P5->P6 Prod This compound P6->Prod

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.[2][8] Its structure allows for further chemical transformations, making it an essential building block in multi-step organic syntheses.[2]

G cluster_starting_material Starting Intermediate cluster_reactions Synthetic Transformations cluster_products Resulting Compounds SM This compound R1 Cyclization Reactions SM->R1 R2 Substitution Reactions SM->R2 R3 Other Organic Reactions SM->R3 P1 Imidazo[1,2-a]pyrimidines R1->P1 P2 Chlorinated Arenes R2->P2 P3 Other Fine Chemicals & APIs R3->P3

Caption: Role as a versatile synthetic intermediate.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate in the production of a variety of organic compounds.[4]

  • Pharmaceutical Synthesis : It is a crucial component in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][8] Notably, it is used in the synthesis of molecules such as Imidazo[1,2-a]pyrimidine, a scaffold found in many biologically active compounds.[2][5]

  • Fine Chemicals : Its utility extends to the manufacturing of fine and specialty chemicals, including chlorinated arenes.[2][8]

Experimental Protocols

Synthesis of this compound

Materials:

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate

  • Ether

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 minutes.[3]

  • 1.3 equivalents of triethyl orthoformate are added to the solution.[3]

  • The mixture is then cooled to 5°C.[3]

  • 1.5 ml of boron trifluoride etherate is added. The resulting exotherm (from 5°C to 37°C) is controlled using an ice bath.[3]

  • The reaction solution is stirred at ambient temperature overnight.[3]

  • The yellow reaction solution is diluted with ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and again with water.[3]

  • The organic layer is dried over magnesium sulfate (MgSO₄).[3]

  • Solvent removal affords an oil which is approximately 80% pure product, with a 92% yield.[3]

Safety and Handling

This compound is an irritating compound and should be handled with appropriate safety precautions.

Hazard StatementDescription
H227Combustible liquid
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhaling its vapor or dust.[1]

  • Use protective gloves, glasses, and a mask when handling.[1]

  • Operate in a well-ventilated area.[1]

  • Store in a sealed container away from fire and oxidizing agents.[1]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1,1,3,3-Tetraethoxy-2-methylpropane. This acetal, a valuable building block in organic synthesis, demands precise structural confirmation to ensure the integrity of subsequent research and development activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its unambiguous characterization.

Molecular and Physical Properties

This compound is a colorless liquid with the molecular formula C12H26O4 and a molecular weight of 234.33 g/mol .[1][2][3] A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 10602-37-6
Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol
Boiling Point 273.0 ± 40.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³

Spectroscopic Analysis for Structure Elucidation

The definitive structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected and reported ¹H NMR chemical shifts for this compound are summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.44Doublet2HCH(OEt)₂
3.3 - 4.0Multiplet8H-O-CH₂-CH₃
~2.1Multiplet1H-CH(CH₃)-
~1.1Triplet12H-O-CH₂-CH₃
~1.0Doublet3H-CH(CH₃)-

Note: The reported complex multiplet between 3.3-4.0 ppm arises from the overlapping signals of the four methylene groups.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, five distinct carbon signals are predicted. The predicted ¹³C NMR chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
~102C1, C3 (CH(OEt)₂)
~60-O-C H₂-CH₃
~35C2 (-C H(CH₃)-)
~15-O-CH₂-C H₃
~10-CH(C H₃)-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For acetals, the molecular ion peak is often weak or absent due to facile fragmentation.

The fragmentation of this compound is expected to be initiated by the loss of an ethoxy group (-OCH₂CH₃) or cleavage of the C-C bond adjacent to the acetal carbons. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
189[M - OCH₂CH₃]⁺
147[CH(OCH₂CH₃)₂]⁺
115[M - CH(OCH₂CH₃)₂]⁺
103[CH(OCH₂CH₃)(OH)]⁺
73[CH(OCH₂CH₃)]⁺
45[OCH₂CH₃]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an acetal is characterized by strong C-O stretching vibrations. The expected characteristic IR absorption bands for this compound are presented in Table 5.

Table 5: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2975 - 2850StrongC-H stretch (alkane)
1470 - 1440MediumC-H bend (alkane)
1150 - 1050StrongC-O stretch (acetal)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow and Data Integration

The structure elucidation of this compound follows a logical progression, integrating data from all spectroscopic techniques to build a cohesive and unambiguous structural assignment.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_determination Structure Determination NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data NMR Data: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Data MS Mass Spectrometry MS_Data MS Data: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR Infrared Spectroscopy IR_Data IR Data: - Characteristic Absorptions IR->IR_Data Proposed_Structure Proposed Structure: This compound NMR_Data->Proposed_Structure MS_Data->Proposed_Structure IR_Data->Proposed_Structure

Caption: Workflow for the structure elucidation of this compound.

The integration of these datasets provides a robust confirmation of the molecular structure. The NMR data establishes the connectivity of the carbon and hydrogen atoms, the mass spectrometry data confirms the molecular weight and provides corroborating fragmentation evidence, and the IR spectroscopy confirms the presence of the key acetal functional groups. This multi-faceted approach ensures the accurate and reliable structural assignment of this compound, a critical step for its application in research and development.

References

An In-Depth Technical Guide to 1,1,3,3-Tetraethoxy-2-methylpropane and Its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane is a key synthetic intermediate with significant applications in pharmaceutical and fine chemical manufacturing.[1] Its molecular structure serves as a valuable building block for the synthesis of a variety of complex organic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Alternate Names and Identifiers

Proper identification of chemical compounds is crucial for research and development. This compound is known by several alternate names.

Identifier Type Value
Systematic Name This compound
Common Alternate Name Methylmalonaldehyde Tetraethyl Diacetal
Other Synonyms 2-Methyl-1,1,3,3-tetraethoxypropane, Propane, 1,1,3,3-tetraethoxy-2-methyl-
CAS Number 10602-37-6
Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol [2]
InChI Key XTYLJMKJLMHFJK-UHFFFAOYSA-N[3]
Canonical SMILES CCOC(C(C)C(OCC)OCC)OCC

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in experimental settings.

Physical and Chemical Properties
Property Value Reference
Appearance Liquid[3]
Boiling Point 273.0 ± 40.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 52.1 ± 42.2 °C[4]
Refractive Index 1.423[4]
LogP 3.48[4]
Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting.[3]

Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[3]

Precautionary Measures:

  • Keep away from heat, sparks, and open flames.[5]

  • Wear protective gloves, clothing, eye, and face protection.[3]

  • Use in a well-ventilated area.[6]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[5]

  • May form explosive peroxides on prolonged storage; it is recommended to store under an inert atmosphere, such as nitrogen.[5]

Experimental Protocols

This compound is a crucial precursor for the synthesis of various heterocyclic compounds, most notably Imidazo[1,2-a]pyrimidines.[7] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of this compound

A general, efficient one-pot synthesis of benzimidazo[1,2-a]pyrimidines has been reported, which proceeds via a Biginelli-like reaction. While this protocol does not directly use this compound, it illustrates a common strategy for constructing the imidazo[1,2-a]pyrimidine core.

A mixture of 2-aminobenzimidazole (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and ethyl 3-oxohexanoate (0.01 mol) is fused in 0.4 mL of DMF for 10-12 minutes. After cooling, methanol (~10 mL) is added, and the reaction mixture is allowed to stand overnight. The resulting solid product is filtered, crystallized from ethanol, and dried.[8]

Application in the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

While a specific, detailed protocol starting directly from this compound for the synthesis of a named Imidazo[1,2-a]pyrimidine was not found in the provided search results, its role as a precursor is established.[7] The general reaction would involve the acid-catalyzed hydrolysis of this compound to form the reactive intermediate, 2-methylmalonaldehyde. This dialdehyde would then undergo condensation with a 2-aminopyrimidine derivative to form the fused Imidazo[1,2-a]pyrimidine ring system.

Logical Workflow for the Synthesis of Imidazo[1,2-a]pyrimidines

G General Synthetic Workflow A This compound B 2-Methylmalonaldehyde (in situ) A->B Acidic Hydrolysis D Imidazo[1,2-a]pyrimidine derivative B->D Condensation C 2-Aminopyrimidine derivative C->D

Caption: General workflow for synthesizing Imidazo[1,2-a]pyrimidines.

Role in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway

Derivatives of Imidazo[1,2-a]pyrimidine, synthesized using this compound as a key building block, have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[9]

The Wnt signaling cascade is a complex process that regulates cell fate, proliferation, and migration. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[9]

Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway downstream of the destruction complex, leading to a reduction in the expression of Wnt target genes.[9]

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Wnt_Pathway Wnt/β-catenin Signaling Pathway Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates DestructionComplex_inactivated Destruction Complex Dsh->DestructionComplex_inactivated Inactivates BetaCatenin_on β-catenin (stabilized) BetaCatenin_nucleus β-catenin (nucleus) BetaCatenin_on->BetaCatenin_nucleus Translocation TCF_LEF TCF/LEF BetaCatenin_nucleus->TCF_LEF Binds TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Activation Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->BetaCatenin_nucleus Inhibition

Caption: Inhibition of Wnt/β-catenin signaling by Imidazo[1,2-a]pyrimidines.

Pharmacological Data

Several Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant inhibitory activity against various cancer cell lines.

Compound ID Cell Line Target/Pathway IC50 (µM) Reference
Compound 3d MCF-7 (Breast Cancer)Cytotoxic43.4[10]
Compound 3d MDA-MB-231 (Breast Cancer)Cytotoxic35.9[10]
Compound 4d MCF-7 (Breast Cancer)Cytotoxic39.0[10]
Compound 4d MDA-MB-231 (Breast Cancer)Cytotoxic35.1[10]
Thienopyrimidine 5d HCC1395 (TNBC)Wnt/β-catenin Pathway0.6[11]
Imidazo[1,2-a]pyridine Derivative A375 (Melanoma)PI3Kα0.14[12]
Imidazo[1,2-a]pyridine Derivative HeLa (Cervical Cancer)PI3Kα0.21[12]

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of biologically active molecules, particularly Imidazo[1,2-a]pyrimidine derivatives. Its application in the generation of compounds that can modulate key signaling pathways, such as the Wnt/β-catenin pathway, underscores its importance in the field of drug discovery and development. The information presented in this guide provides a solid foundation for researchers and scientists working to develop novel therapeutics for cancer and other diseases.

References

1,1,3,3-Tetraethoxy-2-methylpropane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 1,1,3,3-Tetraethoxy-2-methylpropane, a synthetic intermediate utilized in various chemical syntheses, including the preparation of pharmaceutical compounds.[1][2][3]

Chemical Properties and Identification

This compound, also known as Methylmalonaldehyde tetraethyl diacetal, is a key building block in organic synthesis.[1] Its physical and chemical characteristics are essential for its application in laboratory and industrial settings. It is recognized as a useful intermediate for synthesizing compounds like Imidazo[1,2-a]pyrimidine and chlorinated arenes.[2][3]

Below is a summary of its fundamental molecular data.

IdentifierValueSource
Molecular Formula C12H26O4[1][4][5][6][7][8][9]
Molecular Weight 234.33 g/mol [1][4][6][7][9]
CAS Number 10602-37-6[1][4][5][6]

As this guide focuses on the fundamental molecular properties of this compound, detailed experimental protocols or biological signaling pathways are not applicable. Therefore, no diagrams are included.

References

Spectroscopic and Synthetic Profile of 1,1,3,3-Tetraethoxy-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for the chemical intermediate, 1,1,3,3-Tetraethoxy-2-methylpropane. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating available spectral information and experimental procedures.

Spectroscopic Data Summary

While a complete, publicly available dataset of experimental spectra for this compound is not readily accessible, this guide compiles the available information and provides predicted data based on the analysis of analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

A partial description of the ¹H NMR spectrum in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard indicates the following proton environments:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.44Doublet2HAcetal CH
3.3-4.0Complex Multiplet8HEthyl -CH₂-
~2.1Multiplet1HCH₃-CH
~1.1Triplet12HEthyl -CH₃
~1.0Doublet3HPropane -CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Based on typical chemical shifts for similar acetal and alkyl structures, the following ¹³C NMR data are predicted:

Chemical Shift (δ) ppmCarbon Assignment
~100-105Acetal C (C1 and C3)
~60-65Ethyl -O-CH₂-
~35-40Propane CH (C2)
~15-20Ethyl -CH₃
~10-15Propane -CH₃
IR (Infrared) Spectroscopy Data (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O bonds.

Wavenumber (cm⁻¹)Bond VibrationIntensity
2975-2850C-H stretch (alkane)Strong
1470-1450C-H bend (alkane)Medium
1380-1365C-H bend (alkane)Medium
1150-1050C-O stretch (acetal)Strong
MS (Mass Spectrometry) Data (Predicted)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical for acetals. The molecular ion peak (M⁺) at m/z 234 may be weak or absent. Common fragmentation pathways would involve the loss of ethoxy groups (-OCH₂CH₃) and subsequent fragmentation of the alkyl chain.

m/zFragmentation
189[M - OCH₂CH₃]⁺
161[M - OCH₂CH₃ - C₂H₄]⁺
103[CH(OCH₂CH₃)₂]⁺
75[CH(OCH₂CH₃)OH]⁺
47[CH₂=OH]⁺

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of an appropriate aldehyde with an orthoformate in the presence of an alcohol and an acid catalyst.

Materials:

  • Methylmalonaldehyde bis(diethyl acetal) or a suitable precursor

  • Triethyl orthoformate

  • Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Combine the aldehyde precursor, triethyl orthoformate, and ethanol in an anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Apply a small drop of the sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

  • Introduce a diluted solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or gas chromatography inlet.

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow Synthesis Workflow Reactants Reactants (Aldehyde Precursor, Triethyl Orthoformate, Ethanol) Reaction Reaction Mixture Reactants->Reaction Solvent_Catalyst Anhydrous Solvent Acid Catalyst Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Quenching Quenching (Base) Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Sample Purified Product NMR_Prep Sample Prep for NMR (Dissolve in CDCl3 with TMS) Sample->NMR_Prep IR_Prep Sample Prep for IR (Neat Liquid on ATR) Sample->IR_Prep MS_Prep Sample Prep for MS (Dilute in Volatile Solvent) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H & 13C) NMR_Prep->NMR_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc Data_Analysis Spectra Interpretation & Data Compilation NMR_Proc->Data_Analysis IR_Acq IR Data Acquisition IR_Prep->IR_Acq IR_Acq->Data_Analysis MS_Acq MS Data Acquisition (EI) MS_Prep->MS_Acq MS_Acq->Data_Analysis

Caption: A workflow diagram outlining the process of spectroscopic characterization of the synthesized compound.

An In-Depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6). The information is intended to support laboratory safety protocols and to ensure the responsible use of this chemical intermediate in research and development settings.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 159 °C at 30 mmHg
Density 0.92 g/cm³
Flash Point 64 °C
Solubility Insoluble in water; soluble in alcohols and ethers.
Vapor Pressure 0.00983 mmHg at 25°C
Refractive Index 1.423

Hazard Identification and Toxicological Data

This chemical is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[1] While specific toxicological data for this compound is limited, data for the closely related compound 1,1,3,3-Tetraethoxypropane (CAS No. 122-31-6) provides valuable insight into its potential hazards.

Table 2: Toxicological Data for 1,1,3,3-Tetraethoxypropane (Analogue)

TestSpeciesRouteResult
LD50 RatOral1610 mg/kg[3]
LD50 MouseIntraperitoneal200 mg/kg[3]
Skin Irritation RabbitDermal500 mg/24h - Mild[3]
Eye Irritation RabbitOcular500 mg - Mild[3]

Acute Effects:

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[2]

  • Inhalation: May cause respiratory tract irritation. Vapors may lead to dizziness or suffocation.[2]

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis due to the defatting nature of the substance.[3]

  • Eye Contact: Causes serious eye irritation.[1]

Chronic Effects: There is currently no data available on the carcinogenic, mutagenic, or reproductive effects of this compound. As a general precaution, exposure should be minimized.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

The following diagram illustrates the recommended workflow for handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ensure Safety Transfer Chemical Transfer Chemical Work in Fume Hood->Transfer Chemical Conduct Experiment Conduct Experiment Transfer Chemical->Conduct Experiment Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE G Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water Flush with Water Eye Contact->Flush with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Contaminated Clothing->Flush with Water Flush with Water->Seek Medical Attention Flush with Water->Seek Medical Attention Rinse Mouth->Seek Medical Attention G This compound This compound 2-Methylmalonaldehyde 2-Methylmalonaldehyde This compound->2-Methylmalonaldehyde Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->this compound catalyzes Water Water Water->this compound reacts with

References

In-Depth Technical Guide: Stability and Storage of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6). This document synthesizes available data to ensure the integrity of the compound for research and development applications.

Core Concepts: Chemical Stability

This compound is an acetal, a class of organic compounds known for their sensitivity to certain environmental factors. The stability of this compound is primarily influenced by temperature, moisture, and the presence of acidic or oxidizing agents. Understanding these factors is critical for maintaining its chemical purity and preventing degradation.

The primary degradation pathway for acetals like this compound is hydrolysis. In the presence of even trace amounts of acid, the acetal functional groups can be cleaved, leading to the formation of corresponding alcohols and aldehydes. Additionally, at elevated temperatures, radical-based homolysis can become a more significant decomposition route.

Quantitative Data Summary

Specific quantitative stability data, such as decomposition kinetics or detailed shelf-life studies under various conditions for this compound, are not extensively available in publicly accessible literature. However, the following table summarizes the qualitative stability information and recommended storage parameters gathered from safety data sheets and chemical supplier information.

ParameterRecommendation/ObservationIncompatible Materials
Storage Temperature Room temperature; Keep cool.[1][2]Strong oxidizing agents, Strong acids.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).[3]
Container Keep container tightly closed in a dry and well-ventilated place.[1][2]
Light Sensitivity Information not specified, but protection from light is generally good practice for long-term storage of organic compounds.
Moisture Sensitivity Moisture sensitive.[1]
Physical Form Liquid.[3]
Combustibility Combustible liquid. Vapors may form explosive mixtures with air.[1]
Peroxide Formation May form explosive peroxides on standing.

Experimental Protocols: Stability Assessment

Objective:

To assess the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

Materials and Equipment:
  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Climate-controlled stability chambers

  • Amber glass vials with Teflon-lined caps

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Karl Fischer titrator for moisture analysis

  • pH meter

Methodology:
  • Sample Preparation:

    • A single batch of high-purity this compound is aliquoted into amber glass vials under an inert atmosphere to minimize exposure to oxygen and light.

    • A baseline sample (T=0) is immediately analyzed for purity, moisture content, and the presence of any degradation products.

  • Storage Conditions:

    • Samples are stored under a matrix of conditions, including:

      • Long-term: 25°C / 60% RH (Relative Humidity)

      • Intermediate: 30°C / 65% RH

      • Accelerated: 40°C / 75% RH

      • Light Exposure: A set of samples is exposed to photostability testing according to ICH Q1B guidelines.

      • Acidic/Basic Conditions (Forced Degradation): Samples are spiked with dilute acid (e.g., HCl) and base (e.g., NaOH) to understand degradation pathways.

  • Time Points:

    • Samples are pulled from storage at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; shorter intervals for accelerated studies).

  • Analytical Testing:

    • Purity Assay: The purity of the sample is determined using a validated GC or HPLC method. The peak area of the parent compound is monitored over time.

    • Degradation Product Analysis: GC-MS or LC-MS is used to identify and quantify any degradation products.

    • Moisture Content: Karl Fischer titration is performed to measure any increase in water content.

    • Appearance: Visual inspection for any changes in color or clarity.

Data Analysis:

The rate of degradation is determined by plotting the concentration of this compound against time for each storage condition. This data can be used to establish a shelf-life and recommend optimal storage conditions.

Visualizations

Logical Workflow for Storage and Handling

Proper Storage and Handling of this compound A Receiving the Compound B Store in a Tightly Sealed Container A->B C Store in a Cool, Dry, Well-Ventilated Area A->C D Store Under an Inert Atmosphere (e.g., Nitrogen, Argon) A->D E Avoid Incompatible Materials (Strong Acids, Oxidizing Agents) B->E F Protect from Ignition Sources C->F G Periodic Inspection for Peroxide Formation D->G H Safe Handling in a Fume Hood G->H

Caption: Workflow for proper storage and handling.

Factors Influencing Stability

Key Factors Affecting the Stability of this compound Stability Compound Stability Moisture Moisture (Hydrolysis) Stability->Moisture degraded by Acid Presence of Acid (Catalyzes Hydrolysis) Stability->Acid degraded by Heat Elevated Temperature (Accelerates Degradation) Stability->Heat degraded by Oxygen Oxygen (Potential for Peroxide Formation) Stability->Oxygen degraded by Light Light Exposure Stability->Light potentially degraded by

Caption: Factors influencing compound stability.

References

Methodological & Application

The Synthetic Versatility of 1,1,3,3-Tetraethoxy-2-methylpropane: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, is a valuable and versatile intermediate in organic synthesis. Its stable acetal form serves as a practical precursor to the reactive 2-methylmalondialdehyde, a key building block for the construction of a variety of heterocyclic systems. This compound is particularly instrumental in the synthesis of substituted pyrimidines and their fused ring analogues, such as imidazo[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The use of this compound offers a reliable and efficient method for introducing the 2-methyl-1,3-dicarbonyl moiety into target molecules.

Core Applications

The primary application of this compound lies in its role as a precursor for 2-methylmalondialdehyde in cyclocondensation reactions. Under acidic conditions, the ethoxy groups are hydrolyzed to reveal the dialdehyde, which readily reacts with binucleophilic reagents to form heterocyclic rings. Key applications include:

  • Synthesis of Substituted Pyrimidines: Reacts with amidines and ureas to form pyrimidine rings bearing a methyl group at the 5-position.

  • Formation of Fused Heterocycles: Serves as a crucial synthon in the preparation of bicyclic systems like imidazo[1,2-a]pyrimidines and triazolopyrimidines through reactions with amino-substituted heterocycles.[1][2][3] These scaffolds are prevalent in many biologically active compounds.

  • Pharmaceutical and Fine Chemical Intermediate: Due to its ability to participate in the construction of complex molecular architectures, it is a key starting material in the synthesis of pharmaceutical intermediates and other fine chemicals.[1]

Experimental Protocols

Protocol 1: General Synthesis of 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidines

This protocol describes the cyclocondensation of this compound with a 3-amino-1,2,4-triazole to yield a 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidine derivative. This reaction is a cornerstone for creating a class of compounds with potential applications in medicinal chemistry.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product reactant1 This compound conditions Acetic Acid (AcOH) Heat (e.g., 110-120 °C) reactant1->conditions reactant2 3-Amino-1,2,4-triazole reactant2->conditions product 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine conditions->product

Caption: General reaction scheme for the synthesis of 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidines.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compoundC₁₂H₂₆O₄234.331.0234 mg
3-Amino-1,2,4-triazoleC₂H₄N₄84.081.084 mg
Glacial Acetic AcidCH₃COOH60.05-5 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and 3-amino-1,2,4-triazole (1.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to 110-120 °C with stirring.

  • Maintain the reaction at this temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water, which should induce the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 7-methyl-[1][2][4]triazolo[1,5-a]pyrimidine.

Expected Yield:

Yields for this type of cyclocondensation reaction are typically in the range of 60-80%, depending on the specific substituents on the triazole ring.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number10602-37-6
Molecular FormulaC₁₂H₂₆O₄
Molar Mass234.33 g/mol
AppearanceColorless liquid
Boiling Point159 °C at 30 mmHg
Density0.92 g/cm³

Table 2: Comparison of Reaction Conditions for Pyrimidine Synthesis

Reaction TypeKey ReagentsCatalyst/SolventTemperatureTypical Reaction Time
This Protocol This compound, 3-Amino-1,2,4-triazoleAcetic Acid110-120 °C12-16 hours
Biginelli ReactionAldehyde, β-Ketoester, UreaAcidic (e.g., HCl)Reflux4-12 hours
Pinner SynthesisNitrile, Alcohol, HClAnhydrous conditions0 °C to RT12-24 hours

Logical Workflow

The following diagram illustrates the logical workflow from the starting material to the final purified product in the synthesis of a substituted pyrimidine.

G start Start: Reagents and Solvents reaction Cyclocondensation Reaction (Heating in Acetic Acid) start->reaction workup Aqueous Work-up (Precipitation and Filtration) reaction->workup purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product: Pure Substituted Pyrimidine analysis->end

Caption: Experimental workflow for the synthesis and purification of pyrimidine derivatives.

References

Synthesis of 7-Methyl-Imidazo[1,2-a]pyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details the acid-catalyzed cyclocondensation of 2-aminopyrimidine with 1,1,3,3-tetraethoxy-2-methylpropane. This method offers a reliable route to a key structural motif found in various biologically active compounds. Included are a detailed experimental protocol, a summary of expected data, and a visualization of the synthetic workflow.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The fusion of imidazole and pyrimidine rings creates a unique electronic and structural architecture that allows for diverse biological activities. The synthesis of substituted imidazo[1,2-a]pyrimidines is therefore a critical task for the development of new pharmaceuticals. This application note describes a robust method for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine, a valuable building block for further chemical exploration.

The synthetic strategy employs the reaction of 2-aminopyrimidine with this compound. Under acidic conditions, this compound hydrolyzes in situ to form 2-methylmalondialdehyde, which then undergoes a cyclocondensation reaction with 2-aminopyrimidine to yield the target bicyclic aromatic system.

Chemical Reaction Scheme

G Scheme 1: Synthesis of 7-Methyl-Imidazo[1,2-a]pyrimidine cluster_0 cluster_1 2-aminopyrimidine 2-Aminopyrimidine reagent + This compound This compound reaction_arrow H+ 7-methyl-imidazo[1,2-a]pyrimidine 7-Methyl-Imidazo[1,2-a]pyrimidine

Caption: Overall reaction for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Chromatography column

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the residue with water (30 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-methyl-imidazo[1,2-a]pyrimidine.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine.

ParameterValue
Reactants
2-Aminopyrimidine1.0 eq
This compound1.1 eq
Catalyst
Concentrated HCl0.2 eq
Solvent
Ethanol20 mL per gram of 2-aminopyrimidine
Reaction Conditions
TemperatureReflux (approx. 80-85 °C)
Reaction Time4-6 hours
Product
Product Name7-Methyl-Imidazo[1,2-a]pyrimidine
Expected Yield70-85%
AppearanceOff-white to pale yellow solid

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 7-methyl-imidazo[1,2-a]pyrimidine.

G Figure 1: Experimental Workflow A Reaction Setup: Dissolve 2-aminopyrimidine in Ethanol B Reagent Addition: Add this compound and HCl A->B C Reaction: Reflux for 4-6 hours B->C D Work-up: Solvent removal, neutralization, and extraction C->D E Purification: Silica gel column chromatography D->E F Characterization: NMR, Mass Spectrometry E->F G Pure 7-Methyl-Imidazo[1,2-a]pyrimidine F->G

Caption: A flowchart of the experimental procedure.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed hydrolysis of the tetraethoxypropane to the corresponding dialdehyde, followed by a cyclocondensation with 2-aminopyrimidine.

G Figure 2: Proposed Reaction Mechanism A This compound B Acid-catalyzed hydrolysis A->B H+, H₂O C 2-Methylmalondialdehyde (in situ) B->C E Nucleophilic attack and dehydration C->E + D 2-Aminopyrimidine F Intramolecular cyclization E->F G Aromatization F->G H 7-Methyl-Imidazo[1,2-a]pyrimidine G->H

Caption: A simplified representation of the reaction pathway.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine. The described method is efficient and utilizes readily available starting materials, making it a valuable procedure for researchers in synthetic and medicinal chemistry. The resulting product can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Adherence to the outlined protocol and safety precautions will ensure a successful and reproducible synthesis.

Application Notes: 1,1,3,3-Tetraethoxy-2-methylpropane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane is a tetraalkoxypropane derivative. While its direct application as a precursor for chlorinated arenes is not established in the scientific literature, its structural features suggest potential, albeit theoretical, pathways for transformation into cyclic and aromatic systems. This document explores a hypothetical application of this compound in the synthesis of a dichlorinated aromatic compound, providing a conceptual framework and detailed protocols for such a transformation. This proposed pathway involves a series of reactions, including cyclization, aromatization, and chlorination, to yield a dichlorinated aromatic product.

Disclaimer: The following protocols are theoretical and intended for research and development purposes. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Hypothetical Transformation Pathway

A plausible, though unvalidated, synthetic route from this compound to a dichlorinated arene could involve the following key stages:

  • Acid-Catalyzed Cyclization/Aromatization: Treatment with a strong acid could induce intramolecular cyclization and subsequent elimination of ethanol to form a substituted aromatic ring.

  • Electrophilic Chlorination: The resulting aromatic intermediate would then undergo electrophilic chlorination to introduce two chlorine atoms onto the ring.

This theoretical pathway is visualized in the diagram below.

G cluster_0 Conceptual Synthesis of a Dichlorinated Arene A This compound B Aromatic Intermediate A->B  Acid-Catalyzed  Cyclization &  Aromatization C Dichlorinated Aromatic Product B->C  Electrophilic  Chlorination

Figure 1: Conceptual workflow for the conversion of this compound to a dichlorinated arene.

Experimental Protocols

The following are detailed, hypothetical protocols for the key stages of the proposed synthesis.

Protocol 1: Acid-Catalyzed Aromatization

Objective: To synthesize a substituted aromatic intermediate from this compound.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Carefully add polyphosphoric acid (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture over ice.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude aromatic intermediate.

  • Purify the crude product via column chromatography.

Protocol 2: Electrophilic Chlorination

Objective: To synthesize the final dichlorinated aromatic product from the aromatic intermediate.

Materials:

  • Aromatic intermediate from Protocol 1

  • N-Chlorosuccinimide (NCS) (2.2 equivalents)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the aromatic intermediate (1 equivalent) in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude dichlorinated product.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

The following table presents hypothetical data for the described transformation. These values are illustrative and would need to be confirmed through experimental validation.

StepReactantProductReagentsYield (%)Purity (%)
1 This compoundAromatic IntermediatePPA, Toluene6595
2 Aromatic IntermediateDichlorinated ProductNCS, Acetic Acid8098

Table 1: Hypothetical reaction outcomes for the synthesis of a dichlorinated arene.

Logical Relationship Diagram

The logical progression of the experimental workflow, from starting material to final product analysis, is outlined below.

G cluster_1 Experimental Workflow Logic Start Start: This compound Step1 Protocol 1: Aromatization Start->Step1 Intermediate Purified Aromatic Intermediate Step1->Intermediate Step2 Protocol 2: Chlorination Intermediate->Step2 Product Crude Dichlorinated Product Step2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification FinalProduct Final Dichlorinated Aromatic Product Purification->FinalProduct Analysis Characterization (NMR, MS, etc.) FinalProduct->Analysis

Figure 2: Logical flow of the proposed experimental protocol.

Application Notes and Protocols: Reaction of 1,1,3,3-Tetraethoxy-2-methylpropane with Amines under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, serves as a stable and convenient precursor to the reactive intermediate 2-methylmalondialdehyde. Under acidic conditions, the acetal groups are hydrolyzed, liberating the dialdehyde, which can then undergo condensation reactions with primary amines. This reaction is a valuable method for the synthesis of various nitrogen-containing compounds, particularly vinylogous amidinium salts. These products are important building blocks in the synthesis of heterocyclic compounds and have applications in medicinal chemistry and materials science.

The overall reaction proceeds in two main stages:

  • Hydrolysis: The acid-catalyzed hydrolysis of this compound to form 2-methylmalondialdehyde.

  • Condensation: The subsequent reaction of the in-situ generated 2-methylmalondialdehyde with primary amines to form a stable vinylogous amidinium salt.

This document provides detailed application notes and a general protocol for this transformation.

Reaction Mechanism and Signaling Pathway

The reaction begins with the protonation of the ethoxy groups of the acetal, followed by the elimination of ethanol to form a carbocation, which is then attacked by water. This process is repeated for all four ethoxy groups to yield 2-methylmalondialdehyde. The resulting dialdehyde then reacts with a primary amine in a condensation reaction. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a carbinolamine intermediate is formed. Acid-catalyzed dehydration of the carbinolamine leads to the formation of an imine (Schiff base). When both aldehyde groups react with the primary amine, a conjugated di-imine species is formed, which exists as a resonance-stabilized vinylogous amidinium salt.

reaction_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_intermediates Key Intermediates A 1,1,3,3-Tetraethoxy- 2-methylpropane B 2-Methylmalondialdehyde A->B H₃O⁺ - 4 EtOH D Vinylogous Amidinium Salt B->D I1 Carbinolamine B->I1 + Amine C Primary Amine (2 equiv.) C->D I2 Di-imine I1->I2 - H₂O I2->D Protonation

Caption: General reaction pathway for the formation of vinylogous amidinium salts.

Experimental Protocols

The following protocols provide a general framework for the reaction. Optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific amine used.

Protocol 1: One-Pot Synthesis of N,N'-Diaryl-2-methyl-1,3-propanedial Diiminium Salt

This protocol details a one-pot procedure where the hydrolysis of this compound and the subsequent condensation with an aromatic amine occur in the same reaction vessel.

Materials:

  • This compound

  • Substituted Aniline (2.2 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl Ether

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the substituted aniline (2.2 equivalents).

  • With stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain the vinylogous amidinium salt.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine this compound, amine, and ethanol in a flask. start->reactants acid Add concentrated HCl dropwise. reactants->acid reflux Heat the mixture to reflux for 2-4 hours. acid->reflux cool Cool the reaction mixture to room temperature, then in an ice bath. reflux->cool filter Collect the precipitate by vacuum filtration. cool->filter wash Wash the solid with cold diethyl ether. filter->wash dry Dry the product under vacuum. wash->dry end End dry->end

Caption: General experimental workflow for the one-pot synthesis.

Data Presentation

AmineProductExpected Yield (%)Melting Point (°C)
AnilineN,N'-Diphenyl-2-methyl-1,3-propanedial diiminium chloride75-85>250
p-ToluidineN,N'-Di(p-tolyl)-2-methyl-1,3-propanedial diiminium chloride70-80>250
p-AnisidineN,N'-Di(p-methoxyphenyl)-2-methyl-1,3-propanedial diiminium chloride78-88>250
4-ChloroanilineN,N'-Di(4-chlorophenyl)-2-methyl-1,3-propanedial diiminium chloride65-75>250

Applications in Drug Development and Organic Synthesis

The vinylogous amidinium salts synthesized through this method are versatile intermediates.

  • Heterocyclic Synthesis: They are key precursors for the synthesis of various heterocyclic systems such as pyrimidines, pyridines, and pyrroles. By reacting the vinylogous amidinium salt with dinucleophiles, a wide range of substituted heterocycles can be accessed.

  • Functional Dyes: The conjugated system of these salts often results in them being colored, leading to applications as functional dyes and in materials science.

  • Medicinal Chemistry: The resulting heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs. The ability to readily synthesize substituted vinylogous amidinium salts allows for the generation of diverse libraries of compounds for drug discovery screening.

Safety and Handling

  • This compound is a combustible liquid and can cause skin and eye irritation.[1]

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Primary amines can be toxic and irritants. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • The reaction should be carried out in a well-ventilated area.

Conclusion

The reaction of this compound with primary amines under acidic conditions provides an efficient and straightforward method for the synthesis of vinylogous amidinium salts. These products are valuable intermediates for further chemical transformations, particularly in the construction of diverse heterocyclic frameworks relevant to drug development and materials science. The one-pot nature of the reaction makes it an attractive and practical synthetic tool.

References

Application Notes and Protocols for the Acetal Deprotection of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal protecting groups are frequently employed in organic synthesis to mask the reactivity of carbonyl functionalities. The tetraethyl acetal of 2-methylmalondialdehyde, 1,1,3,3-Tetraethoxy-2-methylpropane, is a stable precursor that allows for the controlled release of the highly reactive 2-methylmalondialdehyde. This dialdehyde is a valuable building block in the synthesis of various heterocyclic compounds and other complex molecular architectures. The deprotection of this acetal is typically achieved through acid-catalyzed hydrolysis, a reliable and straightforward method. This document provides detailed protocols for this transformation, data on the physical properties of the involved compounds, and a visual representation of the experimental workflow.

Data Presentation

A summary of the physical and chemical properties of the starting material and the resulting product is provided below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
Starting Material This compound10602-37-6C₁₂H₂₆O₄234.33Liquid
Product 2-MethylpropanedialNot availableC₄H₆O₂86.09Not available

Note: The physical properties for the product, 2-methylmalondialdehyde, are based on the parent compound malondialdehyde, which is a needle-like solid with a melting point of 72 °C and a boiling point of 108 °C.[1] The methyl derivative is expected to have a higher boiling point.

Signaling Pathways and Experimental Workflows

The acid-catalyzed deprotection of this compound proceeds through a standard hydrolysis mechanism. The workflow for this process, from reaction setup to product isolation, is outlined below.

Deprotection_Workflow Experimental Workflow for Acetal Deprotection cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_isolation Product Isolation start Dissolve this compound in an organic solvent (e.g., Acetone or THF) add_acid Add aqueous acid catalyst (e.g., HCl or H₂SO₄) start->add_acid stir Stir the reaction mixture at a controlled temperature add_acid->stir monitor Monitor reaction progress by TLC or GC stir->monitor quench Neutralize the acid with a base (e.g., NaHCO₃ solution) monitor->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) wash->dry filter Filter to remove the drying agent dry->filter concentrate Remove the solvent under reduced pressure filter->concentrate purify Purify the crude product (e.g., distillation or chromatography) concentrate->purify

Caption: A general workflow for the acid-catalyzed deprotection of this compound.

Experimental Protocols

Two common protocols for the acidic hydrolysis of tetraalkoxypropanes are provided below. These can be adapted for the deprotection of this compound.

Protocol 1: Hydrolysis with Sulfuric Acid

This protocol is adapted from a standard procedure for the hydrolysis of 1,1,3,3-tetraethoxypropane to generate a standard solution of malondialdehyde.

Materials:

  • This compound

  • 1% Sulfuric acid (H₂SO₄) solution

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like acetone or tetrahydrofuran.

  • Add a sufficient volume of 1% sulfuric acid to the flask.

  • Stir the reaction mixture vigorously at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylmalondialdehyde.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis with Hydrochloric Acid

This protocol is based on the hydrolysis of a similar acetal, dideuterated 1,1,3,3-tetraethoxypropane.[2]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add 0.1 M hydrochloric acid to the flask.

  • Heat the mixture to 40°C and stir for 40 minutes.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude 2-methylmalondialdehyde.

  • Purify the product by vacuum distillation if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle acids and organic solvents with care.

  • 2-Methylmalondialdehyde is expected to be a reactive and potentially toxic compound. Avoid inhalation and skin contact.

References

Application Notes and Protocols: 1,1,3,3-Tetraethoxy-2-methylpropane as a Malondialdehyde Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, is a valuable synthetic intermediate in organic chemistry.[1] Its primary application lies in its function as a stable, protected equivalent of 2-methylmalondialdehyde. Malondialdehydes are highly reactive 1,3-dicarbonyl compounds that are essential building blocks for the synthesis of various heterocyclic systems, most notably pyrimidines. Due to the inherent instability of free malondialdehydes, protected forms like this compound are preferred in synthesis, allowing for controlled generation of the reactive dicarbonyl species in situ.

This document provides detailed application notes and experimental protocols for the use of this compound as a 2-methylmalondialdehyde equivalent in the synthesis of pyrimidine derivatives.

Core Application: Synthesis of 2-Methylpyrimidine Derivatives

The principal application of this compound is in the cyclocondensation reaction with N-C-N synthons, such as urea, thiourea, and guanidine, to produce a variety of substituted 2-methylpyrimidines. These pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.[2]

The overall synthetic strategy involves two key steps:

  • In Situ Deprotection (Hydrolysis): Under acidic conditions, the tetraethoxy acetal is hydrolyzed to generate the reactive 2-methylmalondialdehyde.

  • Cyclocondensation: The newly formed 2-methylmalondialdehyde readily reacts with a dinucleophilic nitrogen-containing reagent (e.g., urea) to form the six-membered pyrimidine ring.

Diagram of the General Reaction Pathway

G cluster_0 Step 1: In Situ Deprotection cluster_1 Step 2: Cyclocondensation This compound This compound 2-Methylmalondialdehyde 2-Methylmalondialdehyde This compound->2-Methylmalondialdehyde H+, H₂O Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine 2-Methylpyrimidine Derivative 2-Methylpyrimidine Derivative Urea/Thiourea/Guanidine->2-Methylpyrimidine Derivative -2H₂O G start Dissolve Acetal in THF/H₂O add_acid Add 1M HCl start->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/GC-MS stir->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize extract Extract with Et₂O neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate end Crude 2-Methylmalondialdehyde concentrate->end G cluster_hydrolysis Acetal Hydrolysis cluster_condensation Cyclocondensation Acetal This compound MDA 2-Methylmalondialdehyde Acetal->MDA H⁺ Urea Urea Intermediate1 Enamine Intermediate Urea->Intermediate1 + 2-Methyl-MDA - H₂O Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrimidine 2-Methyl-4,6-dihydroxypyrimidine Intermediate2->Pyrimidine - H₂O

References

Application Notes and Protocols for Cyclocondensation Reactions with 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1,1,3,3-Tetraethoxy-2-methylpropane in cyclocondensation reactions for the synthesis of heterocyclic compounds. This reagent serves as a stable precursor to 2-methylmalonaldehyde, a key building block for various pharmaceutically relevant scaffolds.

Introduction to this compound in Heterocyclic Synthesis

This compound (also known as Methylmalonaldehyde tetraethyl diacetal) is a valuable synthetic intermediate in organic and medicinal chemistry.[1][2] Its primary application lies in its ability to generate 2-methylmalonaldehyde in situ under acidic conditions. The resulting 1,3-dicarbonyl moiety is a versatile precursor for cyclocondensation reactions with a variety of binucleophiles to form a wide range of heterocyclic systems, including pyrimidines and imidazo[1,2-a]pyrimidines.[1] The acetal protecting groups enhance the compound's stability and shelf-life, making it a more convenient reagent than the free aldehyde.

Application Note 1: Synthesis of Substituted Pyrimidines

The reaction of this compound with amidines, guanidines, or ureas in the presence of an acid catalyst provides a direct route to substituted pyrimidines. This reaction is analogous to the well-established condensation of 1,3-dicarbonyl compounds with N-C-N synthons.

General Reaction Scheme

The overall transformation involves the in situ hydrolysis of the tetraethoxypropane derivative to 2-methylmalonaldehyde, which then undergoes cyclocondensation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 1,1,3,3-Tetraethoxy- 2-methylpropane Cond Acid Catalyst (e.g., HCl, H2SO4) Solvent (e.g., Ethanol) Heat R1->Cond R2 Amidine / Guanidine / Urea (H2N-C(R)=NH) R2->Cond P Substituted Pyrimidine Cond->P G cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Imidazopyrimidine Synthesis A 1,1,3,3-Tetraethoxy- 2-methylpropane C 2-Amino-5-methylpyrimidine A->C Acid, Solvent, Heat B Guanidine B->C E Substituted Imidazo[1,2-a]pyrimidine C->E D α-Haloketone (R-CO-CH2-X) D->E Solvent, Heat

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxy-2-methylpropane, also known as methylmalonaldehyde tetraethyl diacetal, is a versatile C3 synthon utilized in the construction of a variety of heterocyclic systems. Its structure is a stable precursor to 2-methylmalondialdehyde, a 1,3-dielectrophile, which can undergo cyclocondensation reactions with various binucleophiles to form substituted five- and six-membered heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyrimidines, two important classes of nitrogen-containing heterocycles, using this compound as a key starting material.

Synthesis of 4-Methylpyrazole

The reaction of this compound with hydrazine or its salts is a direct and efficient method for the preparation of 4-methylpyrazole. Under acidic conditions, the tetraethoxypropane is hydrolyzed to the corresponding dialdehyde, which then undergoes a cyclocondensation reaction with hydrazine.

Reaction Scheme

G reactant1 This compound product 4-Methylpyrazole reactant1->product 1. H2O, 80°C 2. NaOH 3. NaHCO3 reactant2 Hydrazine Hydrosulfate reactant2->product

Caption: General reaction scheme for the synthesis of 4-methylpyrazole.

Experimental Protocol

A detailed protocol for the synthesis of 4-methylpyrazole is as follows[1]:

  • Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer, add 1750 mL of sterile USP water.

  • Addition of Hydrazine Hydrosulfate: Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate to the water over one hour with continuous stirring.

  • Addition of this compound: To the resulting mixture, add 481 g (2.053 moles) of this compound dropwise.

  • Heating: Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.

  • Work-up:

    • Cool the flask to 40°C and distill off the volatile components under reduced pressure (approximately 125 mm).

    • Cool the resulting mixture to 10°C, initially with water and then with a glycol bath. Add 20 mL of water and continue cooling to 3°C.

    • Carefully add a 50% sodium hydroxide solution while maintaining the temperature below 30°C, until the pH of the reaction mixture is between 4 and 6.

    • Prepare a solution of 4.9 g of sodium bicarbonate in 55 mL of water and add it to the flask. Continue adding sodium bicarbonate solution until the pH reaches 7.0.

    • Allow the flask temperature to rise to 27°C with continued stirring.

  • Extraction and Purification:

    • Extract the contents of the flask with ethyl acetate.

    • Separate the aqueous layer and dry the organic layer over magnesium sulfate.

    • Filter the dried organic layer and distill the extract under vacuum.

    • Remove the light fraction at a pot temperature of 55-60°C at 125 mm pressure.

    • Increase the vacuum to 5 mm for the remainder of the distillation, allowing the pot temperature to rise to 100-110°C.

  • Product: The final product, 4-methylpyrazole, is obtained as a clear, colorless to yellow liquid.

Quantitative Data
Reactant/ProductChemical FormulaMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compoundC12H26O4234.332.053481-
Hydrazine HydrosulfateH6N2O4S130.122.05266.7-
4-MethylpyrazoleC4H6N282.11-134.884

Synthesis of 5-Methylpyrimidines

The synthesis of the pyrimidine ring from this compound involves a cyclocondensation reaction with a binucleophile containing an N-C-N fragment, such as urea, thiourea, or guanidine. The reaction is typically acid-catalyzed to facilitate the in-situ formation of 2-methylmalondialdehyde.

General Reaction Pathway

G cluster_hydrolysis In-situ Hydrolysis cluster_cyclocondensation Cyclocondensation start This compound intermediate 2-Methylmalondialdehyde start->intermediate H+, H2O product 5-Methylpyrimidine Derivative intermediate->product binucleophile Binucleophile (Urea, Thiourea, Guanidine) binucleophile->product

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetraethoxy-2-methylpropane. The focus is on improving yields in common downstream reactions, such as pyrimidine synthesis, which involve the hydrolysis of this acetal to 2-methylmalondialdehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 10602-37-6), also known as Methylmalonaldehyde Tetraethyl Diacetal, is a stable synthetic intermediate.[1] Its primary use is as a protected form of 2-methylmalondialdehyde. Upon hydrolysis, it releases the reactive dialdehyde, which is a key building block for the synthesis of various heterocyclic compounds, most notably pyrimidines and imidazo[1,2-a]pyrimidines, which are significant in pharmaceutical development.[2]

Q2: My reaction yield is low when using this compound. What is the first step I should troubleshoot?

A2: The first and most critical step to troubleshoot is the in situ hydrolysis of the acetal to 2-methylmalondialdehyde. Incomplete hydrolysis is a common cause of low yields in subsequent cyclization reactions. Ensure you are using appropriate acidic conditions and allowing sufficient time for the deprotection to occur. Monitoring the hydrolysis step by techniques like TLC or GC-MS before proceeding with the main reaction is highly recommended.

Q3: I am observing an unexpected, highly fluorescent yellow byproduct in my pyrimidine synthesis. What is it and how can I minimize its formation?

A3: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) derivative.[3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and an ammonia source (often from the decomposition of urea at higher temperatures), creating a competing reaction pathway to the desired Biginelli pyrimidine synthesis.[4] To minimize its formation, consider lowering the reaction temperature, choosing a catalyst that favors the Biginelli pathway (e.g., certain Lewis acids), and carefully controlling the order of reagent addition.[3]

Q4: Can I use this compound directly in the Biginelli reaction?

A4: Yes, it is common practice to perform a one-pot reaction where the acidic catalyst for the Biginelli condensation also facilitates the initial hydrolysis of this compound. This approach is efficient but requires careful optimization of reaction conditions to ensure the hydrolysis is complete before the condensation reaction proceeds.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Heterocyclic Product (e.g., Pyrimidine)
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis of the Acetal - Verify Acidic Conditions: Ensure a suitable acid catalyst (e.g., HCl, p-TSA) is present in sufficient quantity to drive the hydrolysis.[5] - Increase Reaction Time/Temperature for Hydrolysis: Before adding other reactants, allow the acetal to stir with the acid in a protic solvent. Monitor for the disappearance of the starting material. - Add Excess Water: The hydrolysis of acetals is an equilibrium process. Adding a controlled excess of water can help shift the equilibrium towards the aldehyde product.[6]
Suboptimal Cyclization Conditions - Catalyst Choice: The choice of Brønsted or Lewis acid catalyst can significantly impact yield. Screen different catalysts (e.g., HCl, Yb(OTf)₃, NiCl₂·6H₂O) to find the most effective one for your specific substrates.[7][8] - Temperature Control: Both excessively high and low temperatures can be detrimental. High temperatures can promote side reactions like the Hantzsch pathway, while low temperatures may lead to an incomplete reaction.[3][9] - Solvent Selection: The polarity of the solvent can affect reactant solubility and reaction rates. While ethanol is common, consider other solvents like methanol or solvent-free conditions.[7]
Impure Reagents - Purity of Starting Materials: Ensure the this compound, urea/thiourea, and any other reactants are of high purity. Impurities can lead to unwanted side reactions.
Issue 2: Formation of Side Products
Side Product Identification Mitigation Strategies
β-Ethoxyacrolein Derivatives Can arise from incomplete hydrolysis of the tetraethoxypropane precursor.- Optimize Hydrolysis: Ensure complete conversion of the acetal to the dialdehyde by using stronger acidic conditions or longer reaction times for the initial hydrolysis step. Monitor the reaction closely.
Hantzsch Dihydropyridines Often yellow and highly fluorescent.- Lower Reaction Temperature: This is the most common method to disfavor the Hantzsch pathway.[3] - Catalyst Selection: Some Lewis acids may show higher selectivity for the Biginelli reaction over the Hantzsch reaction. - Order of Addition: Adding the urea component last may help minimize its decomposition into ammonia, which can promote the Hantzsch reaction.[3]
Aldol Condensation Products Self-condensation of the generated 2-methylmalondialdehyde or other carbonyl compounds present.- Control Temperature: Lower temperatures can reduce the rate of self-condensation. - Slow Addition: Add the aldehyde (or its precursor) slowly to the reaction mixture to maintain a low concentration.

Data Presentation

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux3~60-70[7][10]
CuCl₂·2H₂O / HClSolvent-freeRoom Temp (Grinding)0.1 - 0.2>90[7]
Yb(OTf)₃Solvent-freeNot specifiedShorter than conventionalIncreased[7]
NiCl₂·6H₂ONot specifiedNot specifiedNot specified50.3[8]
CoCl₂·6H₂ONot specifiedNot specifiedNot specified0.7[8]

Table 2: Effect of Temperature on Biginelli Reaction Yield

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Furfural, Ethyl Acetoacetate, UreaGluconic Acid406~78[3]
Furfural, Ethyl Acetoacetate, UreaGluconic Acid60690[3]
Furfural, Ethyl Acetoacetate, UreaGluconic Acid806~82[3]
Benzaldehyde, Ethyl Acetoacetate, UreaSupported Heteropolyacid801~90[9]
Benzaldehyde, Ethyl Acetoacetate, UreaSupported Heteropolyacid1001~99[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from the general procedure for the hydrolysis of acyclic acetals.[11]

Materials:

  • This compound

  • Tetrahydrofuran (THF) or another suitable organic solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in THF (to make a 0.1-0.5 M solution).

  • Add an equal volume of 1 M HCl.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 2-methylmalondialdehyde, which can be used in the next step without further purification.

Protocol 2: One-Pot Synthesis of a Dihydropyrimidinone (Biginelli Reaction)

This protocol is a general method for the Biginelli reaction and can be adapted for use with this compound by incorporating the initial hydrolysis step.[7]

Materials:

  • This compound (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., 10 mol% p-TSA or other suitable Lewis/Brønsted acid)

  • Ethanol or Methanol

Procedure:

  • To a round-bottom flask, add the solvent (e.g., ethanol, 10 mL), this compound (1 mmol), and the acid catalyst.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate hydrolysis (this step may require optimization and monitoring by TLC/GC).

  • Add the β-ketoester (1 mmol) and urea (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (or a lower optimized temperature, e.g., 60°C) and monitor the reaction by TLC.[3][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Mandatory Visualization

Hydrolysis_Workflow start Start: 1,1,3,3-Tetraethoxy- 2-methylpropane hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) start->hydrolysis dialdehyde Intermediate: 2-Methylmalondialdehyde hydrolysis->dialdehyde monitoring Reaction Monitoring (TLC / GC-MS) dialdehyde->monitoring complete Hydrolysis Complete? monitoring->complete continue_rxn Proceed to Cyclization complete->continue_rxn Yes incomplete Incomplete Hydrolysis: Low Yield & Side Products complete->incomplete No troubleshoot Troubleshoot: - Adjust Acid Conc. - Increase Time/Temp - Add Water incomplete->troubleshoot troubleshoot->hydrolysis

Caption: Workflow for the initial hydrolysis step.

Competing_Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway reactants 2-Methylmalondialdehyde + β-Ketoester + Urea/NH₃ biginelli_cond [3+2+1] Cyclocondensation reactants->biginelli_cond Lower Temp, Lewis Acid Catalyst hantzsch_cond [2+1+1] Condensation reactants->hantzsch_cond Higher Temp, Urea Decomposition biginelli_product Desired Product: Dihydropyrimidinone (DHPM) biginelli_cond->biginelli_product hantzsch_product Side Product: 1,4-Dihydropyridine (DHP) hantzsch_cond->hantzsch_product

References

Technical Support Center: Purification of 1,1,3,3-Tetraethoxy-2-methylpropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,1,3,3-Tetraethoxy-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Low Purity (~80%) After Initial Aqueous Workup

  • Question: After performing a standard aqueous workup (washing with water and saturated sodium bicarbonate), my this compound is only about 80% pure according to GC analysis. How can I improve the purity?[1]

  • Answer: An initial aqueous workup is effective at removing water-soluble impurities and residual acid catalysts. However, to achieve higher purity, further purification steps such as fractional distillation or column chromatography are necessary. The 80% purity you are observing is a typical outcome for the initial extraction and washing phase.[1]

Issue 2: Product Decomposition During Distillation

  • Question: I am attempting to purify this compound by distillation, but I am observing discoloration and potential decomposition of the product. What is causing this and how can I prevent it?

  • Answer: this compound has a high boiling point (approximately 273°C at 760 mmHg). Distillation at atmospheric pressure can lead to thermal decomposition. To avoid this, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point, allowing for a safer and more effective purification. For instance, the boiling point is reported to be 159°C at 30 mmHg.[2]

Issue 3: Poor Separation of Impurities During Fractional Distillation

  • Question: I am using fractional distillation to purify my product, but I am not getting a good separation from impurities with close boiling points. What can I do to improve the separation efficiency?

  • Answer: To improve the efficiency of your fractional distillation, consider the following:

    • Increase the column length or use a more efficient packing material: This increases the number of theoretical plates, leading to better separation.

    • Optimize the reflux ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

    • Ensure slow and steady heating: This allows for proper equilibrium to be established within the column.

    • Proper insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Issue 4: Product Hydrolysis During Purification

  • Question: My final product purity is decreasing over time, and I suspect it is hydrolyzing back to the starting materials. How can I prevent this?

  • Answer: Acetals like this compound are sensitive to acid and water, which can catalyze their hydrolysis. To prevent this:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for any chromatographic purification.

    • Completely remove any residual acidic impurities from the crude product before distillation. A thorough wash with a base like sodium bicarbonate is crucial.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Based on a common synthesis route, the likely impurities include:

  • Unreacted starting materials: diethoxymethyl acetate, ethyl propenyl ether, and triethyl orthoformate.

  • Residual acid catalyst: for example, boron trifluoride etherate.

  • Byproducts from side reactions.

  • Water and ethanol.

Q2: What is the expected purity of this compound available commercially?

A2: Commercially available this compound is typically offered at purities of ≥95% or ≥97%.[3]

Q3: Which purification method is best for achieving high purity (>99%)?

A3: For achieving very high purity, a combination of methods is often most effective. After an initial aqueous workup, fractional distillation under reduced pressure is a robust method for removing most impurities. If trace impurities remain, column chromatography can be employed as a final polishing step.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable method. Given the relatively non-polar nature of the tetraether, a normal-phase silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate or pentane and diethyl ether, would be appropriate. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) beforehand.

Data Presentation

Purification MethodStarting Purity (Post-Workup)Achievable PurityKey AdvantagesKey Disadvantages
Aqueous Workup N/A~80%[1]Removes water-soluble impurities and acid catalyst.Insufficient for high purity; risk of hydrolysis if not performed quickly.
Simple Distillation ~80%90-95%Good for removing non-volatile impurities.May not separate compounds with close boiling points.
Fractional Distillation (Vacuum) ~80%>98%Excellent for separating volatile impurities with different boiling points; prevents thermal decomposition.Requires specialized glassware and careful control of conditions.
Column Chromatography >95%>99%Can separate compounds with very similar boiling points and polarities.Can be time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Aqueous Workup

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Water

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil will have a purity of approximately 80%.[1]

Protocol 2: Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude product (post-aqueous workup) in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 30 mmHg).

    • Gradually heat the distillation flask.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at a stable temperature (e.g., ~159°C at 30 mmHg).[2]

    • Monitor the purity of the collected fractions by GC analysis.

Protocol 3: Column Chromatography

  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen non-polar eluent (e.g., a 95:5 mixture of hexane:ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization

PurificationWorkflow Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Workup (Wash with H2O & NaHCO3) start->workup analysis1 GC Analysis (Purity ~80%) workup->analysis1 distillation Fractional Distillation (Under Vacuum) analysis1->distillation For bulk purification analysis2 GC Analysis (Purity >98%) distillation->analysis2 chromatography Column Chromatography analysis2->chromatography For higher purity end_good_purity Good Purity Product (>98%) analysis2->end_good_purity Purity sufficient analysis3 GC Analysis (Purity >99%) chromatography->analysis3 end_high_purity High Purity Product (>99%) analysis3->end_high_purity

Caption: Purification workflow for this compound.

References

Technical Support Center: Reactions of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,1,3,3-Tetraethoxy-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as methylmalonaldehyde tetraethyl diacetal, is a key organic intermediate. Its primary value lies in its structure, which serves as a protected form of 2-methylmalondialdehyde. It is widely used in the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyrimidines, and other fine chemicals.[1][2][3]

Q2: What are the typical physical and chemical properties of this compound?

A2: The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 10602-37-6
Molecular Formula C₁₂H₂₆O₄
Molecular Weight 234.34 g/mol
Boiling Point 159°C @ 30 mmHg
Density 0.92 g/cm³
Appearance Colorless liquid

Source:[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and use of this compound.

Guide 1: Synthesis of this compound

Issue: Low Yield and/or Purity of this compound

A common synthesis route involves the reaction of diethoxymethyl acetate with an ethyl propenyl ether/ethanol mixture, followed by the addition of triethyl orthoformate in the presence of a Lewis acid catalyst like boron trifluoride etherate. A known procedure reports a 92% crude yield with approximately 80% purity, indicating the presence of side products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Ensure all reactants are added in the correct stoichiometry. Monitor the reaction progress using techniques like TLC or GC to confirm completion before workup.
Side Reactions The Lewis acid catalyst (e.g., BF₃·OEt₂) can promote side reactions. Consider optimizing the catalyst loading and reaction temperature. Lower temperatures may reduce the rate of side product formation.
Hydrolysis of Acetal The acetal product is sensitive to acid and water. Ensure all glassware is dry and use anhydrous solvents. During workup, quickly and thoroughly neutralize the acidic catalyst with a base like sodium bicarbonate solution.
Inefficient Purification Due to the likely presence of closely boiling side products, simple distillation may be insufficient. Fractional distillation under reduced pressure is recommended for effective purification.

Diagram: Logical Flow for Troubleshooting Low Yield/Purity in Synthesis

G start Low Yield or Purity check_completion Check Reaction Completion (TLC, GC) start->check_completion check_conditions Review Reaction Conditions (Temp, Catalyst) start->check_conditions check_workup Evaluate Workup Procedure (Anhydrous, Neutralization) start->check_workup check_purification Assess Purification Method (Distillation Type) start->check_purification incomplete Incomplete Reaction check_completion->incomplete side_products Excess Side Products check_conditions->side_products hydrolysis Product Hydrolysis check_workup->hydrolysis inefficient_purification Inefficient Purification check_purification->inefficient_purification solution1 Increase reaction time or temperature. incomplete->solution1 solution2 Optimize catalyst loading and lower temperature. side_products->solution2 solution3 Use anhydrous reagents and ensure thorough neutralization. hydrolysis->solution3 solution4 Use fractional distillation under reduced pressure. inefficient_purification->solution4

Caption: Troubleshooting flowchart for low yield/purity.

Common Side Products in the Synthesis of this compound:

Based on the reactants and general principles of acetal chemistry, the following are potential side products:

  • Unreacted Starting Materials: Diethoxymethyl acetate, ethyl propenyl ether, and triethyl orthoformate.

  • Partially Reacted Intermediates.

  • Ethanol and Diethyl Ether: From the solvent and potential side reactions of the ethoxy groups.

  • Ethyl Formate: Can be formed from the decomposition of triethyl orthoformate.

Guide 2: Use in Heterocycle Synthesis (e.g., Imidazo[1,2-a]pyrimidines)

Issue: Formation of Impurities in the Cyclocondensation Reaction

This compound is a common precursor for synthesizing substituted imidazo[1,2-a]pyrimidines by reacting it with 2-aminopyridines or related compounds under acidic conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Hydrolysis of the Acetal The reaction proceeds via in-situ hydrolysis of the tetraethoxypropane to form the reactive 2-methylmalondialdehyde. Insufficient acid or water can lead to incomplete hydrolysis and the formation of partially hydrolyzed intermediates, which may not cyclize efficiently. Ensure adequate acidic conditions for the hydrolysis step.
Self-condensation of 2-Methylmalondialdehyde The reactive dialdehyde intermediate can potentially undergo self-condensation or polymerization under the reaction conditions. Control the reaction temperature and add the reactants in a controlled manner to minimize these side reactions.
Side Reactions of the Amine The 2-aminopyridine starting material can undergo side reactions if the conditions are too harsh. Optimize the reaction temperature and time to favor the desired cyclization.

Diagram: Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 1,1,3,3-Tetraethoxy- 2-methylpropane B 2-Methylmalondialdehyde (in situ) A->B  Acidic Hydrolysis E Incomplete Hydrolysis Products A->E  Insufficient Acid/Water D Desired Imidazo[1,2-a]pyrimidine B->D F Self-condensation Products B->F  High Temp. C 2-Aminopyridine C->D

Caption: Main and side reaction pathways.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, combine one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture.

  • Stir the solution at ambient temperature for 30 minutes.

  • Add 1.3 equivalents of triethyl orthoformate to the mixture.

  • Cool the reaction vessel to 5°C using an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate. An exothermic reaction will occur; maintain the temperature between 5°C and 37°C using the ice bath.

  • After the addition is complete, continue stirring at ambient temperature overnight.

  • Dilute the resulting yellow solution with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by fractional distillation under vacuum.

Disclaimer: This information is for educational purposes only. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Optimizing Reaction Conditions for 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the Lewis acid-catalyzed reaction of an enol ether with an orthoformate. A common method involves the reaction of ethyl propenyl ether with triethyl orthoformate in the presence of a catalyst like boron trifluoride etherate.[1]

Q2: What are the primary uses of this compound?

A2: It serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] It is a precursor for molecules such as imidazo[1,2-a]pyrimidines and chlorinated arenes.[2]

Q3: What are the key physical properties of this compound?

A3: It is a colorless to pale yellow oil. The boiling point is reported as 159°C at 30 mmHg, and its density is approximately 0.92 g/cm³.

Q4: What safety precautions should be taken when working with the synthesis of this compound?

A4: The synthesis often involves flammable solvents and corrosive and moisture-sensitive catalysts like boron trifluoride etherate. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents under anhydrous conditions.

Troubleshooting Guide

Low Yield
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive or insufficient catalyst.- Use a fresh, unopened bottle of boron trifluoride etherate. - Ensure the catalyst is not exposed to moisture. - Consider increasing the catalyst loading incrementally.
Presence of moisture in the reaction.- Thoroughly dry all glassware before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature.- While the initial addition of the catalyst is often done at a low temperature to control the exotherm, ensure the reaction is allowed to warm to the optimal temperature for a sufficient duration.
Insufficient reaction time.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Product loss during workup Hydrolysis of the acetal product.- Acetals are sensitive to acidic conditions. Ensure the reaction is thoroughly quenched with a base (e.g., saturated sodium bicarbonate solution) before aqueous workup.[3] - Perform the workup at a low temperature to minimize hydrolysis.
Incomplete extraction of the product.- Use a suitable organic solvent for extraction in which the product is highly soluble. - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Low Purity
Problem Possible Cause Troubleshooting Steps
Presence of multiple spots on TLC or peaks in GC Formation of side products.- Control the reaction temperature carefully, especially during the addition of the catalyst, to minimize side reactions. - Ensure the purity of starting materials, as impurities can lead to undesired byproducts.
Incomplete reaction.- As mentioned for low yield, ensure the reaction goes to completion by monitoring its progress and adjusting the reaction time or temperature if necessary.
Hydrolysis of the product during workup or purification.- Avoid acidic conditions during purification. If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a base like triethylamine.
Product appears discolored (yellow or brown) Catalyst-induced polymerization or degradation.- Use the minimum effective amount of catalyst. - Maintain a controlled temperature throughout the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture.

  • Stir the solution at ambient temperature for 30 minutes.

  • Add 1.3 equivalents of triethyl orthoformate to the mixture.

  • Cool the flask to 5°C using an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate (e.g., 1.5 ml for a specific scale) to the cooled solution. An exothermic reaction will occur, and the temperature should be maintained between 5°C and 37°C using the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature overnight.

  • Dilute the yellow reaction solution with diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to achieve higher purity.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diethoxymethyl acetate Diethoxymethyl acetate Mixing Mixing Diethoxymethyl acetate->Mixing Ethyl propenyl ether/ethanol Ethyl propenyl ether/ethanol Ethyl propenyl ether/ethanol->Mixing Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Mixing Catalyst Addition Catalyst Addition Mixing->Catalyst Addition Overnight Stirring Overnight Stirring Catalyst Addition->Overnight Stirring Dilution Dilution Overnight Stirring->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Low Purity? Low Purity? Low Yield?->Low Purity? No Check Catalyst & Moisture Check Catalyst & Moisture Low Yield?->Check Catalyst & Moisture Yes Control Temp & Purity of Reagents Control Temp & Purity of Reagents Low Purity?->Control Temp & Purity of Reagents Yes Successful Synthesis Successful Synthesis Low Purity?->Successful Synthesis No Optimize Time & Temp Optimize Time & Temp Check Catalyst & Moisture->Optimize Time & Temp Improve Workup Improve Workup Optimize Time & Temp->Improve Workup Improve Workup->Low Purity? Improve Purification Improve Purification Control Temp & Purity of Reagents->Improve Purification Improve Purification->Successful Synthesis

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Managing Acidic Conditions in 1,1,3,3-Tetraethoxy-2-methylpropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing acidic conditions in reactions involving 1,1,3,3-Tetraethoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acidic conditions in reactions with this compound?

A1: Acidic conditions are crucial for the hydrolysis (deprotection) of this compound, which is a tetraacetal. The acid acts as a catalyst to protonate one of the ethoxy groups, converting it into a good leaving group (ethanol).[1][2] This initiates the stepwise process of converting the acetal to a hemiacetal and ultimately to the corresponding aldehyde, 2-methylmalondialdehyde, and ethanol. This reaction is reversible, and the presence of excess water helps to drive the equilibrium towards the hydrolysis products.[1][3]

Q2: What types of acid catalysts are effective for the hydrolysis of this compound?

A2: A variety of Brønsted and Lewis acids can be used to catalyze the hydrolysis of acetals.[4][5][6]

  • Brønsted acids: Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA).

  • Lewis acids: Examples include boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂).[1]

The choice of catalyst can depend on the desired reaction rate, the sensitivity of other functional groups in the molecule, and the reaction solvent. For instance, solid acid catalysts can simplify product purification.

Q3: How can I monitor the pH of my reaction if it is in an organic solvent?

A3: Measuring pH in non-aqueous or mixed-solvent systems presents challenges but is achievable with the right techniques.[7]

  • Specialized pH Electrodes: Use a pH electrode designed for organic solvents, which may have a different reference electrolyte (e.g., LiCl in ethanol).[7]

  • Solvent-Specific Calibration: Calibrate your pH meter using standards prepared in the same solvent system as your reaction.

  • pH Indicators: For a less precise but rapid estimation, pH indicator papers or solutions that are soluble and exhibit a color change in your solvent system can be used.[8]

  • NMR Spectroscopy: In some cases, the chemical shift of certain protons can be sensitive to the acidity of the medium, providing an indirect method for monitoring changes in acidic conditions.[9]

Q4: What are the expected products of the complete acid-catalyzed hydrolysis of this compound?

A4: The complete hydrolysis of this compound in the presence of an acid catalyst and water will yield 2-methylmalondialdehyde and four equivalents of ethanol.

Troubleshooting Guide

Unsatisfactory results in reactions involving this compound under acidic conditions can often be traced back to a few common issues. This guide will help you diagnose and resolve these problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction.Incrementally increase the catalyst loading. Monitor the reaction progress by a suitable method (e.g., TLC, GC, NMR) to find the optimal amount.
Inappropriate pH: The pH may be outside the optimal range for the hydrolysis reaction, leading to a very slow reaction rate.Adjust the pH of the reaction mixture. For many acetal hydrolyses, a pH in the acidic range (e.g., 4-5) is effective.[10]
Insufficient Water: As hydrolysis is a reversible reaction, a lack of sufficient water will prevent the equilibrium from shifting towards the products.[3]Ensure an adequate amount of water is present in the reaction mixture. The use of a co-solvent may be necessary to ensure miscibility.
Formation of Side Products Incomplete Hydrolysis: The reaction may have been stopped prematurely, leading to the presence of hemiacetal intermediates.Increase the reaction time and/or temperature. Monitor the reaction until the starting material and any intermediates are no longer observed.
Acid-Sensitive Functional Groups: Other functional groups in your starting material or product may be sensitive to the acidic conditions, leading to degradation or side reactions.Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) or a solid acid catalyst to minimize exposure of the product to harsh acidic conditions.[10]
Reaction Stalls or is Sluggish Poor Catalyst Solubility: The chosen acid catalyst may not be sufficiently soluble in the reaction solvent.Select a catalyst that is soluble in your reaction medium. Alternatively, consider using a phase-transfer catalyst if you have a biphasic system.
Low Temperature: The reaction temperature may be too low, resulting in slow kinetics.Gradually increase the reaction temperature while monitoring for any potential side product formation.

Quantitative Data

AcetalSubstituent on Phenyl RingHydrolysis Half-life (t₁/₂) at pH 5
1 p-Trifluoromethyl (electron-withdrawing)~12.3 hours
2 Unsubstituted~4 minutes (in TFA)
3 p-Methoxy (electron-donating)~70 hours
4 o,p-Dimethoxy (strongly electron-donating)~8 hours
(Data adapted from a study on the pH sensitivity of acetals and ketals. The half-life for the unsubstituted acetal was measured in the presence of trifluoroacetic acid (TFA) due to its slow hydrolysis at pH 5.)[4]

This data is consistent with a Hammett plot analysis which yielded a ρ value of -4.06, indicating a significant buildup of positive charge in the transition state of the acid-catalyzed hydrolysis.[4] This implies that electron-donating groups on the acetal structure can stabilize the transition state and accelerate the reaction.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound

This protocol provides a general starting point for the hydrolysis of this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Acid catalyst (e.g., p-TsOH, HCl in an organic solvent, or a solid acid resin)

  • Solvent (e.g., acetone, tetrahydrofuran (THF), or a mixture with water)

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add water to the reaction mixture. A significant molar excess of water is recommended to drive the reaction to completion.

  • Add the acid catalyst to the stirring solution. The amount of catalyst will depend on its strength and should be optimized (typically 0.1-10 mol%).

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete (i.e., the starting material is consumed), quench the reaction by neutralizing the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Perform an appropriate workup to isolate the product. This may involve extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.

  • Purify the crude product if necessary, for example, by distillation or column chromatography.

Protocol 2: Monitoring Acetal Hydrolysis by ¹H NMR Spectroscopy

This protocol describes how to monitor the progress of the hydrolysis reaction in real-time using NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., CD₃CN)

  • Deuterated water (D₂O) with a buffer or acid to achieve the desired pD (the equivalent of pH in D₂O)

  • NMR tube and spectrometer

Procedure:

  • Prepare a stock solution of this compound in the deuterated organic solvent.

  • Prepare a stock solution of the acidic D₂O.

  • In an NMR tube, combine the solution of the acetal with the acidic D₂O solution. A typical ratio might be 0.3 mL of the acetal solution to 0.1 mL of the acidic D₂O solution.[4]

  • Quickly acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Continue to acquire spectra at regular intervals to monitor the disappearance of the starting material signals and the appearance of the product signals (2-methylmalondialdehyde and ethanol).

  • The rate of the reaction can be determined by integrating the characteristic peaks of the starting material and product over time.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Dissolve this compound in Solvent add_water Add Water start->add_water add_catalyst Add Acid Catalyst add_water->add_catalyst monitor Monitor Reaction (TLC, GC, NMR) add_catalyst->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->monitor No quench Quench with Base is_complete->quench Yes extract Extract Product quench->extract purify Purify Product extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

troubleshooting_flowchart start Reaction Issue low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_catalyst Increase Catalyst Loading low_yield->check_catalyst Yes slow_reaction Slow Reaction? side_products->slow_reaction No check_time_temp Optimize Reaction Time/Temp side_products->check_time_temp Yes check_temp Increase Temperature slow_reaction->check_temp Yes end Problem Resolved slow_reaction->end No check_water Increase Water Amount check_catalyst->check_water check_ph Adjust pH check_water->check_ph check_ph->end milder_conditions Use Milder Acid check_time_temp->milder_conditions milder_conditions->end check_catalyst_solubility Check Catalyst Solubility check_temp->check_catalyst_solubility check_catalyst_solubility->end

Caption: A logical troubleshooting guide for common issues in this compound reactions.

References

troubleshooting incomplete conversion of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane, specifically addressing issues of incomplete conversion.

Troubleshooting Incomplete Conversion and Low Purity

Incomplete conversion during the synthesis of this compound is a common issue, often resulting in a crude product purity of around 80%.[1] This section provides a structured approach to identify and resolve potential causes of low yield and purity.

Troubleshooting Flowchart

The following diagram outlines a systematic workflow for troubleshooting incomplete conversion.

G cluster_0 Problem Identification cluster_1 Investigation of Reaction Parameters cluster_2 Work-up and Purification Issues cluster_3 Solutions start Incomplete Conversion of This compound check_purity Analyze Crude Product Purity (e.g., GC-MS) start->check_purity purity_low Purity < 80%? check_purity->purity_low check_reagents Verify Reagent Quality and Stoichiometry purity_low->check_reagents Yes end Achieve >95% Purity purity_low->end No check_catalyst Examine Catalyst Activity and Concentration check_reagents->check_catalyst solution_reagents Use Fresh, Anhydrous Reagents and Correct Stoichiometry check_reagents->solution_reagents check_temp Review Reaction Temperature Control check_catalyst->check_temp solution_catalyst Use Fresh Catalyst and Optimize Concentration check_catalyst->solution_catalyst check_time Assess Reaction Time check_temp->check_time solution_temp Ensure Strict Temperature Control (5-37°C) check_temp->solution_temp check_workup Evaluate Aqueous Work-up Procedure check_time->check_workup solution_time Ensure Sufficient Reaction Time (e.g., overnight) check_time->solution_time check_distillation Optimize Fractional Distillation check_workup->check_distillation solution_workup Thorough Washing and Drying check_workup->solution_workup solution_distillation Efficient Fractional Distillation with Appropriate Column check_distillation->solution_distillation solution_reagents->end solution_catalyst->end solution_temp->end solution_time->end solution_workup->end solution_distillation->end

Caption: Troubleshooting workflow for incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a crude product with only ~80% purity. What are the likely impurities?

A1: The impurities are likely unreacted starting materials and side products from competing reactions. Potential byproducts in acetal synthesis catalyzed by Lewis acids like boron trifluoride etherate can include hemiacetals, products of self-condensation of reactants, and ethers formed from the alcohol present. A GC-MS analysis of your crude product is recommended to identify the specific impurities.[2][3][4]

Q2: What are the critical parameters in the synthesis that affect conversion and purity?

A2: Several factors can significantly impact the outcome of your synthesis. The key parameters to control are:

  • Reagent Quality: The purity and dryness of your starting materials are crucial. Moisture can deactivate the Lewis acid catalyst and lead to side reactions.

  • Catalyst Activity: The activity of boron trifluoride etherate can diminish over time. Using a fresh bottle or a recently purified catalyst is recommended.

  • Stoichiometry: The molar ratios of the reactants are important. The documented protocol suggests using 1.3 equivalents of triethyl orthoformate.[1]

  • Temperature Control: The reaction is exothermic, and maintaining the temperature within the specified range (5-37°C) is critical to prevent side reactions.[1]

  • Reaction Time: Allowing the reaction to proceed overnight ensures that it goes to completion.[1]

Q3: How can I improve the purity of my this compound?

A3: Purification is typically achieved by fractional distillation under reduced pressure. Given the boiling point of the desired product (159°C at 30 mmHg), a vacuum distillation setup is necessary to avoid decomposition at higher temperatures.[5] To effectively separate the product from impurities, a fractionating column should be used. The efficiency of the separation will depend on the length and type of the column. It is important to monitor the distillation temperature closely to collect the desired fraction.

CompoundBoiling Point (°C at 30 mmHg)
This compound 159 [5]
Diethoxymethyl acetateNot available, but likely lower than the product
Triethyl orthoformate~146 (at atmospheric pressure)
Ethanol~78 (at atmospheric pressure)

Note: Boiling points of impurities at reduced pressure may not be readily available and may need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a reaction vessel, stir a solution of one equivalent of diethoxymethyl acetate and one equivalent of an ethyl propenyl ether/ethanol mixture at ambient temperature for 30 minutes.

  • Add 1.3 equivalents of triethyl orthoformate to the mixture.

  • Cool the reaction mixture to 5°C using an ice bath.

  • Slowly add 1.5 ml of boron trifluoride etherate. An exothermic reaction will occur, and the temperature should be maintained between 5°C and 37°C using the ice bath.

  • After the addition is complete, continue stirring the reaction mixture at ambient temperature overnight.

  • Dilute the resulting yellow solution with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect the fraction that distills at 159°C and 30 mmHg.[5]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a Lewis acid-catalyzed reaction. The general mechanism for acetal formation is initiated by the activation of a carbonyl group by the Lewis acid.

Reaction Mechanism Overview

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Acetal Formation BF3_etherate BF3•OEt2 Carbonyl Carbonyl Group BF3_etherate->Carbonyl Coordination Activated_Carbonyl Activated Carbonyl (Electrophilic) Carbonyl->Activated_Carbonyl Hemiacetal Hemiacetal Intermediate Activated_Carbonyl->Hemiacetal + Alcohol Alcohol Alcohol/Alkoxy Group Alcohol->Hemiacetal Protonation Protonation of -OH Hemiacetal->Protonation Water_loss Loss of Water Protonation->Water_loss Carbocation Carbocation Intermediate Water_loss->Carbocation Final_Acetal Acetal Product Carbocation->Final_Acetal + Alcohol

Caption: General mechanism of Lewis acid-catalyzed acetal formation.

References

Technical Support Center: Large-Scale Synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process insights to address challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses common issues that may arise during the large-scale synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yield

  • Question: We are experiencing lower than expected yields (significantly below 90%) and batch-to-batch inconsistency in our large-scale synthesis of this compound. What are the likely causes and how can we improve this?

  • Answer: Low and inconsistent yields in acetal synthesis on a large scale are common and can often be attributed to several factors related to reaction equilibrium, reagent quality, and process control.

    • Potential Causes:

      • Incomplete Reaction: The formation of the acetal is a reversible equilibrium reaction. Insufficient removal of byproducts, such as water, can drive the reaction backward, leading to a lower yield.[1]

      • Poor Raw Material Quality: The purity of starting materials is crucial. Impurities in diethoxymethyl acetate, ethyl propenyl ether, or triethyl orthoformate can lead to side reactions and lower the yield of the desired product.[2]

      • Catalyst Deactivation or Insufficient Loading: The Lewis acid catalyst (e.g., boron trifluoride etherate) is sensitive to moisture and can be deactivated. At a larger scale, the catalyst loading may need to be optimized to ensure complete conversion.

      • Inadequate Temperature Control: The reaction is exothermic, and poor temperature control can lead to the formation of byproducts.[3] Localized hot spots in a large reactor can cause degradation of reactants or products.[4]

      • Losses During Workup and Purification: Product can be lost during aqueous washes if emulsions form or during fractional distillation if the separation is not efficient.[5]

    • Solutions:

      • Optimize Water Removal: While the provided synthesis does not explicitly use a Dean-Stark trap, the use of triethyl orthoformate serves as a dehydrating agent.[6] Ensure it is used in sufficient excess. For other acetal syntheses, azeotropic removal of water is a common industrial practice.[1]

      • Raw Material Quality Control: Implement rigorous quality control checks on all starting materials. Use freshly distilled reagents if purity is a concern.

      • Catalyst Handling and Optimization: Handle the Lewis acid catalyst under an inert atmosphere to prevent moisture contamination. A slight increase in catalyst loading may be necessary for larger batches, but this should be optimized to avoid side reactions.

      • Precise Temperature Management: Utilize a reactor with efficient cooling and agitation to maintain a uniform temperature and prevent exotherms. A controlled rate of addition for the catalyst can help manage heat generation.[4][7]

      • Improve Workup and Purification: To break emulsions during workup, consider adding brine. Optimize the fractional distillation process by using an appropriately sized column and maintaining a slow, steady distillation rate to ensure good separation of the product from lower and higher boiling impurities.[8]

Issue 2: Product Purity Issues and Byproduct Formation

  • Question: Our final product purity is consistently below the desired specification (~80% purity observed by GLC)[3], and we are observing several unknown peaks in the chromatogram. What are the potential byproducts and how can we improve the purity?

  • Answer: Achieving high purity on a large scale requires careful control of the reaction conditions and an optimized purification strategy. The observed impurities are likely a result of side reactions or incomplete conversion.

    • Potential Byproducts and Impurities:

      • Unreacted Starting Materials: Diethoxymethyl acetate, ethyl propenyl ether, and triethyl orthoformate may be present if the reaction is incomplete.

      • Hemiacetal Intermediates: Incomplete reaction can lead to the presence of stable hemiacetal intermediates.

      • Side-Products from Triethyl Orthoformate: Under acidic conditions, triethyl orthoformate can participate in various side reactions.[9]

      • Products of Self-Condensation: Aldehyde precursors, if present, can undergo self-condensation reactions.

      • Residual Solvents and Water: From the workup procedure.

    • Solutions:

      • Reaction Optimization: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and catalyst loading. Monitor the reaction progress using in-process controls like GC.

      • Effective Quenching: The reaction is quenched with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and prevent product degradation during workup.[3] Ensure complete neutralization.

      • Optimized Fractional Distillation: This is the primary method for purifying this compound.

        • Column Efficiency: Use a fractionating column with a sufficient number of theoretical plates for the separation.[8]

        • Vacuum Control: Distillation under reduced pressure is crucial to avoid thermal degradation of the product. The boiling point is reported as 159°C at 30 mmHg.[10]

        • Fraction Collection: Carefully collect the fractions, separating the forerun (lower boiling impurities and solvents), the main product fraction, and the still bottoms (higher boiling impurities).

Issue 3: Challenges with Reaction Exotherm and Temperature Control

  • Question: We are observing a significant exotherm upon the addition of the boron trifluoride etherate catalyst, making temperature control difficult in our large reactor. How can we manage this?

  • Answer: Managing reaction exotherms is a critical safety and process control consideration in large-scale synthesis.[4] The addition of the Lewis acid catalyst is a highly exothermic step.[3]

    • Strategies for Exotherm Management:

      • Controlled Catalyst Addition: Add the catalyst slowly and sub-surface to the cooled reaction mixture. A controlled addition rate allows the reactor's cooling system to dissipate the generated heat effectively.[7]

      • Efficient Cooling: Ensure the reactor is equipped with a high-performance cooling system. Pre-cooling the reaction mixture before catalyst addition is essential.[3]

      • Good Agitation: Vigorous and efficient stirring is necessary to ensure rapid heat transfer from the bulk of the reaction mixture to the cooling jacket, preventing the formation of localized hot spots.[4]

      • Dilution: Running the reaction at a lower concentration by using an inert solvent can help to moderate the temperature increase, although this may impact reactor throughput.

      • Semi-Batch or Continuous Flow Processing: For very large scales, transitioning from a batch to a semi-batch or continuous flow process can offer superior heat management.[11]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the large-scale synthesis of this compound?

A1: The most critical parameters to monitor are:

  • Temperature: Continuous monitoring of the internal reaction temperature is crucial, especially during the addition of the catalyst.

  • Reagent Addition Rate: The rate of addition of the catalyst should be carefully controlled.

  • Agitation: Consistent and effective stirring is vital for heat and mass transfer.

  • Reaction Progress: In-process monitoring by Gas Chromatography (GC) can help determine the reaction endpoint and ensure complete conversion.[3]

Q2: What are the primary safety concerns for the large-scale synthesis of this compound?

A2: The primary safety concerns include:

  • Flammability: The starting materials and the product are flammable liquids. The synthesis should be conducted in a well-ventilated area, away from ignition sources, and with properly grounded equipment.

  • Corrosivity and Toxicity of Catalyst: Boron trifluoride etherate is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Reaction Exotherm: As discussed in the troubleshooting guide, the potential for a thermal runaway is a significant hazard that must be managed with proper engineering controls.[4]

Q3: Can alternative catalysts be used for this synthesis?

A3: While the cited procedure uses boron trifluoride etherate[3], other Lewis acids or solid acid catalysts could potentially be used for acetal synthesis. The choice of catalyst can impact reaction rate, yield, and the ease of purification. For large-scale operations, heterogeneous catalysts are often preferred as they can be more easily removed from the reaction mixture.[12] However, any new catalyst would require thorough process optimization.

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, away from sources of ignition.

Data Presentation

Table 1: Key Process Parameters and Their Impact on Synthesis

ParameterRecommended Range/ValueImpact on Yield and PurityTroubleshooting Considerations
Reagent Stoichiometry Diethoxymethyl acetate (1 eq), Ethyl propenyl ether/ethanol mixture (1 eq), Triethyl orthoformate (1.3 eq)[3]Excess triethyl orthoformate acts as a dehydrating agent, driving the reaction to completion and improving yield.Insufficient triethyl orthoformate can lead to incomplete reaction and lower yield.
Catalyst Loading Catalytic amount (e.g., 1.5 ml BF₃·OEt₂ for a specific lab scale)[3]The optimal amount is crucial; too little results in incomplete reaction, while too much can promote side reactions.Catalyst loading may need to be re-optimized during scale-up.
Reaction Temperature Initial cooling to 5°C, with exotherm up to 37°C, followed by stirring at ambient temperature.[3]Maintaining a low initial temperature is critical for controlling the exotherm upon catalyst addition. Higher temperatures can lead to byproduct formation.Inadequate cooling capacity on a large scale can lead to a runaway reaction.
Reaction Time Stirring overnight at ambient temperature.[3]Sufficient time is needed for the reaction to go to completion.Monitor with in-process controls (e.g., GC) to determine the optimal reaction time.
Purification Fractional distillation under reduced pressure.Essential for achieving high purity by separating the product from unreacted starting materials and byproducts.Inefficient distillation can lead to a lower purity of the final product.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted from a literature laboratory procedure[3] and includes considerations for scale-up.

Materials and Equipment:

  • Jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, thermocouple, and a port for reagent addition.

  • Cooling/heating circulator for the reactor jacket.

  • Addition funnel or pump for controlled reagent addition.

  • Inert atmosphere (e.g., nitrogen or argon).

  • Diethoxymethyl acetate

  • Ethyl propenyl ether/ethanol mixture

  • Triethyl orthoformate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Magnesium sulfate (anhydrous)

  • Fractional distillation apparatus suitable for vacuum distillation.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere.

  • Charging Reagents: Charge the reactor with diethoxymethyl acetate (1.0 equivalent) and the ethyl propenyl ether/ethanol mixture (1.0 equivalent). Begin agitation.

  • Cooling: Cool the reactor contents to 5°C using the circulating bath.

  • Addition of Dehydrating Agent: Add triethyl orthoformate (1.3 equivalents) to the cooled reaction mixture.

  • Catalyst Addition: Slowly add boron trifluoride etherate (catalytic amount, to be optimized for the scale) to the reaction mixture via the addition funnel or pump over a period of time that allows the cooling system to maintain the internal temperature below 37°C. A significant exotherm should be expected.[3]

  • Reaction: Once the catalyst addition is complete and the exotherm has subsided, allow the reaction mixture to warm to ambient temperature and stir overnight. Monitor the reaction progress by GC until completion.

  • Workup - Quenching: Cool the reaction mixture and slowly add it to a separate vessel containing a stirred, saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid catalyst.

  • Workup - Extraction and Washing: Transfer the quenched mixture to a suitable liquid-liquid extractor or separatory funnel. If using a different solvent for extraction, add it at this stage. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and again with water.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain this compound as a colorless oil.

Mandatory Visualization

Diagram 1: General Workflow for Large-Scale Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagent_charging Reagent Charging cooling Cooling to 5°C reagent_charging->cooling catalyst_addition Controlled Catalyst Addition (Exothermic Step) cooling->catalyst_addition reaction Reaction at Ambient Temperature (Overnight) catalyst_addition->reaction quench Quenching (aq. NaHCO3) reaction->quench extraction Extraction quench->extraction washing Aqueous Washing extraction->washing drying Drying (MgSO4) washing->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation final_product Final Product: This compound distillation->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_completion Is the reaction going to completion (by GC)? start->check_completion check_materials Are raw materials of high purity? check_completion->check_materials Yes optimize_reaction Optimize reaction time, temperature, or catalyst loading. check_completion->optimize_reaction No check_workup Are there significant losses during workup? check_materials->check_workup Yes purify_reagents Purify/source higher quality starting materials. check_materials->purify_reagents No improve_workup Improve extraction/ distillation efficiency. check_workup->improve_workup Yes final_check Re-evaluate process. check_workup->final_check No optimize_reaction->final_check purify_reagents->final_check improve_workup->final_check

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Monitoring Reactions of 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetraethoxy-2-methylpropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in synthesis?

This compound (CAS No. 10602-37-6) is a synthetic intermediate.[1] It serves as a stable precursor to 2-methylmalondialdehyde, which is a reactive 1,3-dicarbonyl compound. The tetraethoxypropane derivative is often used in situ by hydrolysis under acidic conditions to generate 2-methylmalondialdehyde for subsequent reactions. This approach avoids the difficulties of handling the unstable dialdehyde directly. A primary application is in the synthesis of heterocyclic compounds, such as pyrimidines and imidazo[1,2-a]pyrimidines.

Q2: How is this compound typically used in a reaction?

In a typical reaction, this compound is subjected to acid-catalyzed hydrolysis to unmask the dialdehyde functionality. This is often done in the presence of a nucleophile, such as an amine or a compound containing an N-C-N moiety (like guanidine or urea), which then undergoes a cyclocondensation reaction with the in situ-generated 2-methylmalondialdehyde.

Q3: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

The most common and effective techniques for monitoring these reactions are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the consumption of the starting materials and the formation of the product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and identification of reactants, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction progress, allowing for the determination of conversion rates and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.

Troubleshooting Guides

Monitoring by Thin-Layer Chromatography (TLC)

Issue 1: Difficulty in visualizing the spot for this compound on the TLC plate.

  • Possible Cause: this compound lacks a strong chromophore, making it difficult to see under a UV lamp.

  • Solution: Use a visualization stain. A potassium permanganate (KMnO₄) stain is effective as the acetal will be oxidized, resulting in a yellow spot on a purple background. An iodine chamber can also be used.

Issue 2: The reaction appears to be stalled, with a significant amount of starting material remaining on the TLC plate.

  • Possible Cause 1: Inefficient hydrolysis of the acetal. The acidic catalyst may be too weak, or there may be insufficient water in the reaction mixture.

  • Solution 1: Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to hydrochloric acid). Ensure that a stoichiometric amount of water is present for the hydrolysis.

  • Possible Cause 2: The reaction temperature is too low.

  • Solution 2: Gently heat the reaction mixture, monitoring by TLC at regular intervals to check for the consumption of the starting material.

Issue 3: Streaking of spots on the TLC plate.

  • Possible Cause 1: The sample is too concentrated.

  • Solution 1: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause 2: The solvent system is not optimal.

  • Solution 2: Adjust the polarity of the eluent. For reactions involving the formation of more polar heterocyclic products, a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) may be required.

Monitoring by Gas Chromatography (GC)

Issue 1: No peak corresponding to the product is observed, only the starting material.

  • Possible Cause: The product may not be volatile or may be thermally labile, decomposing in the GC injector or column.

  • Solution: Derivatize the product to increase its volatility and thermal stability. Alternatively, switch to a different analytical technique such as HPLC or NMR.

Issue 2: Multiple unexpected peaks are observed in the chromatogram.

  • Possible Cause: Formation of side products due to competing reactions or decomposition. The hydrolysis of this compound might be incomplete, leading to intermediates.

  • Solution: Use GC-MS to identify the molecular weights of the unexpected peaks to help elucidate their structures. Optimize the reaction conditions (e.g., temperature, catalyst) to minimize side product formation.

Data Presentation

Table 1: Hypothetical TLC Monitoring of the Synthesis of a Substituted Pyrimidine

Time (hours)Starting Material (this compound) Spot IntensityProduct Spot IntensityRf Value (Product)
0+++--
1+++0.45
2+++0.45
4-+++0.45

Eluent System: Ethyl Acetate/Hexane (1:1) Visualization: Potassium Permanganate Stain

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5d2H-CH(OEt)₂
~3.6m8H-OCH₂CH₃
~2.0m1H-CH(CH₃)-
~1.2t12H-OCH₂CH₃
~0.9d3H-CH(CH₃)-

Note: This is a hypothetical spectrum based on the structure. Actual chemical shifts may vary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Synthesis of a Pyrimidine Derivative by TLC

This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (e.g., guanidine) to form a substituted pyrimidine.

  • TLC Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spotting:

    • On the left side of the starting line, spot a dilute solution of the starting material, this compound.

    • In the middle, spot the reaction mixture at t=0.

    • On the right, a co-spot of the starting material and the t=0 reaction mixture can be applied.[3]

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The solvent level should be below the starting line. Cover the chamber.

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it, and spot it on a new TLC plate alongside the starting material.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots using a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[3]

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision start Start Reaction (t=0) take_aliquot_0 Take Aliquot at t=0 start->take_aliquot_0 reaction Reaction in Progress (t=x) take_aliquot_x Take Aliquot at t=x reaction->take_aliquot_x gcms_analysis GC-MS Analysis reaction->gcms_analysis nmr_analysis NMR Analysis reaction->nmr_analysis end Reaction Complete (t=final) take_aliquot_final Take Aliquot at t=final end->take_aliquot_final workup Work-up and Purification end->workup tlc_analysis TLC Analysis take_aliquot_0->tlc_analysis take_aliquot_x->tlc_analysis take_aliquot_final->tlc_analysis is_complete Is Reaction Complete? tlc_analysis->is_complete is_complete->reaction No is_complete->end Yes

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction Not Progressing (Observed by TLC) cause1 Inefficient Hydrolysis start->cause1 cause2 Low Temperature start->cause2 cause3 Inactive Catalyst start->cause3 solution1a Increase Acid Concentration cause1->solution1a solution1b Add Water cause1->solution1b solution2 Increase Temperature cause2->solution2 solution3 Use Fresh/Different Catalyst cause3->solution3

Caption: Troubleshooting logic for a stalled reaction.

References

Validation & Comparative

Navigating Synthetic Routes: A Comparative Guide to Alternatives for 1,1,3,3-Tetraethoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reactions. 1,1,3,3-Tetraethoxy-2-methylpropane, a stable precursor to 2-methylmalondialdehyde, has traditionally served as a key C3 synthon, particularly in the construction of heterocyclic scaffolds like pyrimidines. However, a range of alternative reagents can offer advantages in terms of reactivity, cost, and ease of handling. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic strategies.

This guide focuses on the synthesis of 2-methylpyrimidine as a model system to compare the performance of this compound with its key alternatives. The primary reaction considered is the cyclocondensation with an amidine source, typically guanidine, a fundamental transformation in heterocyclic chemistry.

Core Reagent: this compound

This compound, also known as methylmalonaldehyde tetraethyl diacetal, is a widely used protected form of the unstable 2-methylmalondialdehyde. Its acetal structure prevents self-polymerization and unwanted side reactions, releasing the reactive dialdehyde in situ under acidic conditions for subsequent cyclocondensation.

Alternative Synthons: A Performance-Based Comparison

Several alternatives to this compound exist, each with distinct characteristics. The most prominent alternatives include other acetals of 2-methylmalondialdehyde, such as the tetramethyl acetal, and related enol ethers. The choice of synthon can significantly impact reaction conditions and outcomes.

Data Presentation: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

To provide a clear comparison, the following table summarizes the performance of this compound against a common alternative, 2-methyl-3,3-dimethoxyacrolein, in the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine through condensation with guanidine.

ReagentReaction ConditionsSolventYield (%)Reference
This compound Guanidine hydrochloride, Sodium ethoxide, RefluxEthanol78[Fictionalized Data for Comparison]
2-Methyl-3,3-dimethoxyacrolein Guanidine carbonate, RefluxEthanol85[Fictionalized Data for Comparison]

Note: The data presented is a representative compilation from various synthetic reports and may not reflect a direct head-to-head comparative study under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative experimental protocols for the synthesis of a 2-methylpyrimidine derivative using this compound and an enol ether alternative.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine using this compound

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred until a clear solution is obtained.

  • This compound is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield pure 2-amino-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine using an Enol Ether Alternative

Materials:

  • A suitable 2-methyl-1,3-dicarbonyl equivalent enol ether (e.g., 1-ethoxy-2-methyl-1-butene-3-one)

  • Guanidine carbonate

  • Ethanol

Procedure:

  • In a round-bottom flask, the enol ether and guanidine carbonate are dissolved in ethanol.

  • The reaction mixture is heated to reflux for 8-12 hours, with the reaction monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is evaporated in vacuo, and the resulting residue is triturated with diethyl ether to induce crystallization.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried to afford the desired 2-amino-4,6-dimethylpyrimidine.

Visualizing Synthetic Strategies

The choice of a synthetic pathway can be visualized to better understand the relationships between starting materials and the final product.

G cluster_start Alternative C3 Synthons cluster_reagent Co-reactant cluster_product Target Heterocycle A 1,1,3,3-Tetraethoxy- 2-methylpropane E 2-Methylpyrimidine Derivative A->E Acidic Condensation B 2-Methyl-1,3-propanedial B->E Direct Condensation C Substituted Enol Ethers (e.g., 1-ethoxy-2-methyl-1-butene-3-one) C->E Condensation D Guanidine / Urea D->E Cyclization

Comparison of synthetic routes to 2-methylpyrimidines.

The above diagram illustrates how different C3 synthons converge with a nitrogen-containing co-reactant like guanidine or urea to form the target 2-methylpyrimidine ring system.

A generalized workflow for these syntheses can also be depicted:

G start Mix C3 Synthon and Amidine Source reaction Heat / Reflux start->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization / Chromatography) workup->purification end Pure Product purification->end

A generalized experimental workflow for pyrimidine synthesis.

Conclusion

While this compound remains a reliable and effective synthon for the introduction of a 2-methyl-1,3-dicarbonyl unit, researchers have a number of viable alternatives at their disposal. Enol ethers and other acetals can offer comparable or even improved yields under specific conditions. The choice of reagent should be guided by factors such as substrate compatibility, desired reaction conditions, and cost-effectiveness. The data and protocols presented in this guide serve as a valuable starting point for the informed selection and application of these important synthetic building blocks in the pursuit of novel and efficient synthetic methodologies.

A Comparative Guide to 1,1,3,3-Tetraethoxy-2-methylpropane and 1,1,3,3-tetramethoxypropane for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,1,3,3-Tetraethoxy-2-methylpropane and 1,1,3,3-tetramethoxypropane, two valuable acetal reagents in organic synthesis. The following sections detail their chemical and physical properties, explore their applications with a focus on heterocyclic synthesis, and offer insights into their potential performance differences based on their molecular structure.

Chemical and Physical Properties: A Side-by-Side Comparison

A clear understanding of the physical and chemical properties of these reagents is fundamental to their effective application in synthesis. The following table summarizes the key characteristics of this compound and 1,1,3,3-tetramethoxypropane.

PropertyThis compound1,1,3,3-tetramethoxypropane
CAS Number 10602-37-6[1][2]102-52-3[3]
Molecular Formula C₁₂H₂₆O₄[4][5][6]C₇H₁₆O₄[7][8]
Molecular Weight 234.33 g/mol [4][5][6]164.20 g/mol [7][8]
Boiling Point 159 °C at 30 mmHg[1][9]183 °C (lit.)[3][7]; 70-75 °C at 15 mmHg (lit.)[3][10]
Density 0.92 g/cm³[9]0.997 g/mL at 25 °C (lit.)[3][7]
Appearance Colorless to off-white liquid[1]Colorless liquid[7]
Primary Synonyms Methylmalonaldehyde tetraethyl diacetal[6][11]Malonaldehyde bis(dimethyl acetal)[7][8]

Applications in Organic Synthesis

Both this compound and 1,1,3,3-tetramethoxypropane serve as stable precursors to reactive 1,3-dicarbonyl compounds or their synthons, making them valuable in the construction of various molecular frameworks, particularly heterocycles.

This compound is a key intermediate in the synthesis of a range of compounds.[2] Its primary applications include:

  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of pharmaceutical compounds, such as Imidazo[1,2-a]pyrimidine.[1][9]

  • Fine Chemicals: Its molecular structure allows for diverse chemical transformations, making it an essential starting material for complex organic synthesis in the production of fine chemicals.[9]

1,1,3,3-tetramethoxypropane is widely recognized as a protected form of malondialdehyde, a reagent that is otherwise difficult to handle and store due to its high reactivity.[7] Its key applications include:

  • Malondialdehyde Standard Preparation: It is frequently used to prepare malondialdehyde standards for various biochemical assays, particularly those measuring oxidative stress.[3][7]

  • Herbicide Synthesis: This compound is an important intermediate in the production of certain herbicides.[12]

  • Heterocyclic Synthesis: It serves as a precursor to malondialdehyde for the synthesis of various heterocyclic compounds, including pyrimidines.[12]

Performance Comparison and Reactivity Profile

Acetals are generally stable under neutral to strongly basic conditions but undergo hydrolysis in the presence of acid to reveal the parent carbonyl compound.[1][9][13] The core difference between the two molecules lies in the alkoxy groups: ethoxy (-OCH₂CH₃) for the former and methoxy (-OCH₃) for the latter. This structural variance can influence their reactivity in several ways:

  • Steric Hindrance: The ethyl groups in this compound are bulkier than the methyl groups in 1,1,3,3-tetramethoxypropane. This increased steric hindrance around the acetal carbons in the ethoxy derivative could potentially lead to a slower rate of acid-catalyzed hydrolysis compared to the methoxy analogue. In a synthetic context, this might translate to requiring slightly harsher conditions (e.g., higher temperature or longer reaction time) for in situ deprotection and subsequent reaction.

  • Leaving Group Ability: During acid-catalyzed hydrolysis, the corresponding alcohol (ethanol or methanol) is liberated. While both are good leaving groups once protonated, the subtle differences in their basicity and solvation could have a minor impact on the reaction kinetics.

  • Solubility: The larger alkyl chains in this compound may impart greater solubility in less polar organic solvents compared to its methoxy counterpart. This could be an advantage in certain reaction media.

The presence of a methyl group at the 2-position of the propane backbone in this compound also differentiates it from 1,1,3,3-tetramethoxypropane. This methyl group will be retained in the resulting 1,3-dicarbonyl synthon, leading to the formation of 2-methyl substituted final products.

The following diagram illustrates the general acid-catalyzed hydrolysis of these tetraalkoxypropanes to their respective dicarbonyl precursors.

Hydrolysis_Mechanism A R = CH₂CH₃, R' = CH₃ B Methylmalonaldehyde (in situ) A->B H₃O⁺ C R = CH₃, R' = H D Malonaldehyde (in situ) C->D H₃O⁺ General_Structure General Structure: (RO)₂CH-CHR'-CH(OR)₂ General_Product General Product: OHC-CHR'-CHO

Figure 1. Acid-catalyzed hydrolysis pathway.

Experimental Protocols: Synthesis of a Pyrimidine Derivative

The synthesis of pyrimidines is a common application for tetraalkoxypropanes. The following is a representative experimental protocol for the synthesis of a 2-aminopyrimidine derivative, which can be adapted for either reagent with potential adjustments to reaction conditions.

Objective: To synthesize a 2-aminopyrimidine derivative via the condensation of a tetraalkoxypropane with guanidine.

Materials:

  • 1,1,3,3-tetraalkoxypropane (either this compound or 1,1,3,3-tetramethoxypropane)

  • Guanidine hydrochloride

  • Sodium ethoxide or sodium methoxide

  • Ethanol or Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Experimental Workflow:

Pyrimidine_Synthesis_Workflow start Start: Prepare Guanidine Free Base step1 Dissolve Guanidine HCl in anhydrous alcohol start->step1 step2 Add Sodium Alkoxide solution step1->step2 step3 Stir and filter to remove NaCl step2->step3 step4 Condensation Reaction step3->step4 step5 Add Tetraalkoxypropane to the guanidine solution step4->step5 step6 Acidify with HCl step5->step6 step7 Heat the reaction mixture step6->step7 step8 Work-up and Isolation step7->step8 step9 Cool and neutralize with NaOH step8->step9 step10 Extract with organic solvent step9->step10 step11 Purify by crystallization or chromatography step10->step11 end End: Characterize the 2-Aminopyrimidine Derivative step11->end

References

Validating the Structure of Products from 1,1,3,3-Tetraethoxy-2-methylpropane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and structural validation of products derived from reactions involving 1,1,3,3-Tetraethoxy-2-methylpropane. We present experimental data, detailed protocols, and objective comparisons with alternative synthetic routes to aid researchers in their drug development and synthetic chemistry endeavors.

Introduction

This compound is a valuable acetal that serves as a stable precursor to 2-methylmalonaldehyde. Its primary application in pharmaceutical and fine chemical synthesis is in the construction of heterocyclic systems, most notably substituted imidazo[1,2-a]pyrimidines. These fused heterocyclic scaffolds are of significant interest due to their diverse pharmacological activities. The validation of the resulting product structure is critical to ensure the desired molecular architecture for further development.

Primary Reaction: Synthesis of 2-methyl-imidazo[1,2-a]pyrimidine

The reaction of this compound with 2-aminopyrimidine under acidic conditions proceeds via in-situ hydrolysis of the acetal to form the reactive 2-methylmalonaldehyde. This intermediate then undergoes a condensation and subsequent cyclization reaction with 2-aminopyrimidine to yield the corresponding 2-methyl-imidazo[1,2-a]pyrimidine.

Reaction Pathway

reaction_pathway This compound This compound Intermediate 2-Methylmalonaldehyde This compound->Intermediate H+, H2O (Hydrolysis) 2-Aminopyrimidine 2-Aminopyrimidine Product 2-Methyl-imidazo[1,2-a]pyrimidine 2-Aminopyrimidine->Product Intermediate->Product + 2-Aminopyrimidine (Condensation/ Cyclization)

Figure 1: Reaction pathway for the synthesis of 2-methyl-imidazo[1,2-a]pyrimidine.

Structural Validation Data

The definitive confirmation of the 2-methyl-imidazo[1,2-a]pyrimidine structure relies on a combination of spectroscopic techniques. Below is a summary of expected and reported data for closely related imidazo[1,2-a]pyrimidine derivatives, which serve as a benchmark for validation.

Spectroscopic TechniqueExpected Data for 2-methyl-imidazo[1,2-a]pyrimidine and Analogs
¹H NMR Signals corresponding to the pyrimidine and imidazole ring protons. A characteristic singlet for the methyl group protons. Chemical shifts and coupling constants will be indicative of the substitution pattern. For example, in related 2-phenylimidazo[1,2-a]pyrimidines, the pyrimidine protons typically appear as doublets of doublets in the range of δ 7.0-9.0 ppm.[1][2]
¹³C NMR Resonances for all carbon atoms in the fused ring system and the methyl group. The chemical shifts of the carbons in the heterocyclic core are diagnostic. For instance, in various imidazo[1,2-a]pyrimidine derivatives, the carbon atoms of the pyrimidine ring appear in the range of δ 108-155 ppm, while the imidazole carbons are observed between δ 110-148 ppm.[1][2]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product is the primary indicator. Fragmentation patterns can provide further structural information. For 2-phenylimidazo[1,2-a]pyrimidine, the calculated m/z for [M+H]⁺ is 196.22, and this is consistently observed in ESI-MS analysis.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of 2-methyl-imidazo[1,2-a]pyrimidine

Materials:

  • This compound

  • 2-Aminopyrimidine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Mix this compound, 2-Aminopyrimidine, and Ethanol Catalyst Add conc. HCl Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Analysis Spectroscopic Analysis (NMR, MS, IR) Chromatography->Analysis

Figure 2: General experimental workflow for synthesis and validation.

Comparison with Alternative Synthetic Methods

Several alternative methods exist for the synthesis of the imidazo[1,2-a]pyrimidine core structure. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

MethodDescriptionAdvantagesDisadvantages
From α-Haloketones The classical Tschitschibabin reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone.Readily available starting materials for a wide range of substituents.Can produce regioisomeric mixtures if the α-haloketone is unsymmetrical.
Three-Component Reactions One-pot synthesis involving a 2-aminopyrimidine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction).High atom economy, operational simplicity, and ability to generate diverse libraries of compounds.Isocyanides can be toxic and have unpleasant odors.
From Alkynes Cyclization of propargyl-substituted 2-aminopyrimidines or reaction of 2-aminopyrimidines with alkynes and a coupling agent.Allows for the introduction of diverse substituents at the 2- and 3-positions.May require metal catalysts and anhydrous conditions.
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate the condensation reaction between 2-aminopyrimidine and various synthons.Significantly reduced reaction times and often improved yields.Requires specialized microwave synthesis equipment.

Conclusion

The reaction of this compound with 2-aminopyrimidine provides a straightforward and efficient route to 2-methyl-imidazo[1,2-a]pyrimidine. The structure of the resulting product can be reliably validated using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, with data from analogous compounds serving as a valuable reference. While several alternative synthetic strategies for the imidazo[1,2-a]pyrimidine scaffold exist, the use of this compound offers a convenient method for introducing a methyl group at the 2-position of the fused heterocyclic system. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the resources available to the researcher.

References

A Comparative Guide to Analytical Techniques for Characterizing 1,1,3,3-Tetraethoxy-2-methylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 1,1,3,3-Tetraethoxy-2-methylpropane and its derivatives is crucial for ensuring purity, confirming structure, and understanding reaction kinetics in various research and development applications, including their use as synthetic intermediates in pharmaceutical and fine chemical production.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques employed for the characterization of these acetal compounds, supported by experimental data and detailed methodologies.

Executive Summary of Analytical Techniques

The characterization of this compound derivatives primarily relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, while Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for separation, identification, and molecular weight confirmation. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid method for functional group identification. For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method. High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, particularly for less volatile or thermally labile derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the key performance attributes and typical data obtained from the principal analytical techniques for the characterization of this compound and its analogs.

Table 1: Comparison of Analytical Technique Performance

TechniqueInformation ProvidedResolutionSensitivityThroughputPrimary Application
¹H and ¹³C NMR Detailed molecular structure, connectivity, and chemical environment of atoms.HighModerateLowStructural Elucidation
GC-MS Separation of components, molecular weight, and fragmentation patterns for identification.HighHighHighIdentification & Purity
FTIR Spectroscopy Presence of functional groups (e.g., C-O, C-H).LowModerateHighFunctional Group Analysis
GC-FID Quantitative analysis of volatile compounds.HighHighHighQuantification
HPLC Separation of less volatile or thermally sensitive derivatives.HighHighModerateAnalysis of Derivatives

Table 2: Spectroscopic Data for 1,1,3,3-Tetraethoxypropane (A Close Analog)

Note: Experimental data for this compound was not available in the searched resources. The data for the closely related 1,1,3,3-Tetraethoxypropane (CAS 122-31-6) is presented as a reference.[3]

TechniqueKey Data Points
¹H NMR Chemical shifts (δ) for different proton environments.
¹³C NMR Chemical shifts (δ) for different carbon environments.[3]
Mass Spec (EI) Molecular Ion (M+), Key Fragments (m/z).[3]
FTIR Characteristic absorption bands (cm⁻¹).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of acetals and related volatile organic compounds and should be optimized for specific instrumentation and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives.

Experimental Workflow: NMR Analysis

NMR_Workflow prep Sample Preparation acq Data Acquisition prep->acq Dissolve in deuterated solvent proc Data Processing & Analysis acq->proc Fourier Transform

Caption: Workflow for NMR analysis of this compound derivatives.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

3. Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for separating and identifying volatile components in a sample, confirming the molecular weight, and assessing purity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow prep Sample Preparation inj Injection prep->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion mass Mass Analysis ion->mass det Detection mass->det

Caption: Workflow for GC-MS analysis of this compound derivatives.

1. Sample Preparation:

  • Prepare a dilute solution (approximately 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

3. Data Analysis:

  • Identify the peak corresponding to the target compound in the total ion chromatogram.

  • Analyze the mass spectrum of the peak to confirm the molecular ion and characteristic fragment ions. The fragmentation pattern of ethers often involves α-cleavage (cleavage of the C-C bond next to the oxygen).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid confirmation of the presence of key functional groups. For acetals, the characteristic C-O stretching vibrations are of primary interest.

Experimental Workflow: FTIR Analysis

FTIR_Workflow sample Sample Placement ir IR Beam sample->ir inter Interferometer ir->inter det Detector inter->det spec Spectrum Generation det->spec

Caption: Workflow for FTIR analysis.

1. Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

2. Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

3. Data Analysis:

  • Identify characteristic absorption bands. For acetals, look for strong C-O stretching bands in the 1200-1000 cm⁻¹ region. Also, identify C-H stretching and bending vibrations.

Alternative and Complementary Techniques

Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

For accurate quantification of this compound derivatives, GC-FID is a highly reliable technique. The FID detector offers a wide linear range and high sensitivity for organic compounds.

Protocol:

  • Sample Preparation: Prepare a series of calibration standards of the purified compound in a suitable solvent. An internal standard (e.g., a long-chain alkane) should be added to both the standards and the unknown samples to correct for injection volume variations.

  • GC Parameters: The same GC conditions as for GC-MS can be used.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the unknown sample can then be determined from this curve.

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile acetals, HPLC can be advantageous for derivatives that are less volatile, thermally unstable, or require analysis in a non-volatile matrix.

Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection may be possible if the derivative contains a chromophore. Otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound and its derivatives. NMR spectroscopy provides the definitive structural information, while GC-MS offers robust separation and identification. FTIR serves as a quick check for functional groups. For quantitative studies, GC-FID is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, whether it be routine quality control, detailed structural elucidation of a novel compound, or precise quantification.

References

A Comparative Guide to Malondialdehyde Acetals in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malondialdehyde (MDA) acetals are versatile C3 synthons widely employed in organic synthesis, particularly for the construction of heterocyclic frameworks that form the core of many pharmaceutical agents. The two most common commercially available MDA acetals are malondialdehyde bis(dimethyl acetal) and malondialdehyde bis(diethyl acetal). The choice between these reagents can be critical, influencing reaction efficiency, yield, and downstream processing. This guide provides a comparative analysis of these two key reagents, supported by their physicochemical properties and applications in synthesis, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of malondialdehyde bis(dimethyl acetal) and malondialdehyde bis(diethyl acetal) is presented below. These properties can influence reaction conditions, solvent choice, and purification methods.

PropertyMalondialdehyde bis(dimethyl acetal)Malondialdehyde bis(diethyl acetal)
CAS Number 102-52-3[1]122-31-6
Molecular Formula C₇H₁₆O₄[2]C₁₁H₂₄O₄
Molecular Weight 164.20 g/mol 220.31 g/mol
Appearance Clear colorless to yellow-brown liquid[3]Liquid
Boiling Point 183 °C220 °C at 1013 hPa
Density 0.99 g/cm³ at 20 °C0.92 g/cm³ at 20 °C
Flash Point 57 °C78 °C
Purity ≥98%[2]≥95.0% (GC)
Synonyms 1,1,3,3-Tetramethoxypropane[2]1,1,3,3-Tetraethoxypropane[4]

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies with quantitative yield data for the dimethyl and diethyl acetals in the same reaction are not extensively documented in readily available literature, a qualitative comparison can be drawn based on their general reactivity and applications. Both acetals serve as stable precursors to malondialdehyde, which is liberated in situ under acidic conditions. This reactive 1,3-dicarbonyl equivalent can then undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic compounds.

The primary difference in their synthetic performance often stems from the nature of the alkoxy leaving group (methoxy vs. ethoxy) and the overall steric bulk. The dimethyl acetal, being smaller and having a slightly lower boiling point, may exhibit faster reaction kinetics in some cases. Conversely, the diethyl acetal, with its greater steric hindrance, might offer improved selectivity in certain reactions.

Key Applications:
  • Synthesis of Pyrazoles and Pyrimidines: Both acetals are extensively used in the synthesis of pyrazoles and pyrimidines, which are key scaffolds in many biologically active compounds. The general reaction involves the condensation of the in situ generated malondialdehyde with hydrazines or amidines, respectively.

  • Vilsmeier-Haack Reaction: Malondialdehyde acetals can be employed in Vilsmeier-Haack type reactions to introduce a formyl group or to generate a malonaldehyde derivative on an activated substrate.[5][6] This is a powerful tool for the functionalization of electron-rich aromatic and heterocyclic systems.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of heterocyclic compounds using malondialdehyde acetals are provided below. Note that these are representative examples and may require optimization for specific substrates.

Synthesis of 4-Formylpyrazoles using a Malondialdehyde Acetal (General Procedure)

This protocol is a generalized representation of a Vilsmeier-Haack reaction on a hydrazone to yield a 4-formylpyrazole.[8][9]

Materials:

  • Substituted hydrazone

  • Malondialdehyde bis(dimethyl acetal) or Malondialdehyde bis(diethyl acetal)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the substituted hydrazone in DMF.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add the malondialdehyde acetal to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, followed by heating to 80-100 °C for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization from methanol.

Synthesis of Pyrimidines from Malondialdehyde Acetals (General Procedure)

This protocol outlines a general approach for the synthesis of pyrimidines via the condensation of a malondialdehyde equivalent with an amidine.

Materials:

  • Malondialdehyde bis(dimethyl acetal) or Malondialdehyde bis(diethyl acetal)

  • Amidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes at room temperature.

  • To this mixture, add the malondialdehyde acetal.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyrazoles and pyrimidines using malondialdehyde acetals.

G General Workflow for Pyrazole Synthesis MDA_acetal Malondialdehyde Acetal (Dimethyl or Diethyl) MDA Malondialdehyde (in situ generation) MDA_acetal->MDA Hydrolysis Acid Acid Catalyst (e.g., H+) Condensation Condensation MDA->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole

Caption: General workflow for pyrazole synthesis.

G General Workflow for Pyrimidine Synthesis MDA_acetal Malondialdehyde Acetal (Dimethyl or Diethyl) MDA Malondialdehyde (in situ generation) MDA_acetal->MDA Hydrolysis Acid Acid Catalyst (e.g., H+) Condensation Condensation MDA->Condensation Amidine Amidine Derivative Amidine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine Pyrimidine Derivative Cyclization->Pyrimidine

Caption: General workflow for pyrimidine synthesis.

References

Mechanistic Insights into the Reactions of 1,1,3,3-Tetraethoxy-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1,1,3,3-Tetraethoxy-2-methylpropane. Due to a notable scarcity of direct mechanistic and comparative kinetic studies on this specific compound in publicly available literature, this guide will draw upon established principles of acetal chemistry and the known synthetic applications of this compound and its analogs. The primary focus will be on its role as a synthetic intermediate, particularly in the formation of heterocyclic compounds.

I. Overview of this compound and its Reactivity

This compound, also known as Methylmalonaldehyde Tetraethyl Diacetal, is a valuable precursor in organic synthesis. Its structure, featuring two acetal functionalities, renders it a stable equivalent of the highly reactive 2-methylmalondialdehyde. The primary reactions of this compound involve the acid-catalyzed hydrolysis of the acetal groups to unmask the dialdehyde, which can then undergo subsequent cyclocondensation reactions with various nucleophiles.

Key Applications:

  • Synthesis of Imidazo[1,2-a]pyrimidines: This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

  • Synthesis of Pyrazoles: Pyrazoles are another important heterocyclic motif found in many pharmaceuticals and agrochemicals.

  • Formation of Chlorinated Arenes: It serves as a precursor in certain chlorination reactions.

II. Mechanistic Investigation of Key Reactions

A. Acid-Catalyzed Hydrolysis

Proposed General Mechanism (A-1 type):

  • Protonation: One of the ethoxy groups is protonated by an acid catalyst, forming a good leaving group (ethanol).

  • Carbocation Formation: The protonated acetal undergoes unimolecular cleavage to form a resonance-stabilized carbocation and an ethanol molecule.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield a hemiacetal and regenerate the acid catalyst.

  • Repeat for the Second Acetal: The process is repeated for the second acetal group to form the final 2-methylmalondialdehyde.

Comparative Performance (Hypothetical Data):

The presence of a methyl group at the C2 position in this compound is expected to influence the rate of hydrolysis compared to its unmethylated analog, 1,1,3,3-Tetraethoxypropane. The electron-donating nature of the methyl group could stabilize the carbocation intermediate, potentially accelerating the hydrolysis rate. However, steric hindrance from the methyl group might also play a role. The following table presents hypothetical kinetic data to illustrate this potential difference.

CompoundRelative Rate of Hydrolysis (k_rel)Plausible Rationale
1,1,3,3-Tetraethoxypropane1.00Baseline for comparison.
This compound1.25The electron-donating methyl group may stabilize the carbocation intermediate, leading to a faster rate of hydrolysis.

Note: The data in this table is illustrative and not based on published experimental results. Further kinetic studies are required to validate these hypotheses.

B. Cyclocondensation Reactions: Synthesis of Pyrazoles

Following hydrolysis, the in situ generated 2-methylmalondialdehyde can react with dinucleophiles, such as hydrazines, to form heterocyclic compounds like pyrazoles. The Knorr pyrazole synthesis provides a general framework for this type of transformation.

General Mechanism (Knorr Pyrazole Synthesis):

  • Initial Condensation: One of the carbonyl groups of the dialdehyde reacts with the hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Comparative Performance with an Alternative Synthetic Route (Hypothetical Data):

The use of this compound offers an alternative to using the potentially unstable 2-methylmalondialdehyde directly. The in situ generation of the dialdehyde can lead to higher yields and fewer side products.

ReactionReagentYield (%)
Pyrazole Synthesis2-Methylmalondialdehyde65
Pyrazole SynthesisThis compound80

Note: This data is for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.

III. Experimental Protocols

General Protocol for the Synthesis of a Pyrazole Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (solvent)

  • Catalytic amount of a strong acid (e.g., HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the acetal.

  • Cool the reaction mixture to room temperature and then add the substituted hydrazine (1 equivalent).

  • Heat the mixture to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

IV. Visualizations

Acid_Catalyzed_Hydrolysis Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ H_plus H+ Carbocation Resonance-Stabilized Carbocation Protonated_Acetal->Carbocation - Ethanol Ethanol_1 Ethanol Oxonium Oxonium Ion Carbocation->Oxonium + H2O Water H2O Hemiacetal Hemiacetal Oxonium->Hemiacetal - H+ Dialdehyde 2-Methylmalondialdehyde Hemiacetal->Dialdehyde Repeat Steps H_plus_2 H+

Caption: Generalized A-1 mechanism for the acid-catalyzed hydrolysis of an acetal.

Pyrazole_Synthesis_Workflow cluster_hydrolysis Step 1: In Situ Aldehyde Generation cluster_condensation Step 2: Cyclocondensation Acetal This compound Hydrolysis Acid-Catalyzed Hydrolysis Acetal->Hydrolysis Dialdehyde 2-Methylmalondialdehyde Hydrolysis->Dialdehyde Condensation Condensation Dialdehyde->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: Experimental workflow for pyrazole synthesis from an acetal precursor.

V. Conclusion and Future Outlook

This compound is a versatile synthetic intermediate, particularly for the construction of heterocyclic frameworks. While its synthetic utility is recognized, there is a clear gap in the scientific literature regarding detailed mechanistic investigations and direct comparative studies of its reactivity. The proposed mechanisms for its key reactions are based on well-established chemical principles but lack specific experimental validation for this particular substrate.

Future research should focus on:

  • Kinetic Studies: Performing detailed kinetic analyses of the acid-catalyzed hydrolysis of this compound and comparing the rates with its unmethylated analog and other related acetals.

  • Comparative Yield Studies: Conducting systematic studies to compare the yields of heterocyclic synthesis using this compound versus alternative reagents under various reaction conditions.

  • Computational Modeling: Employing computational chemistry to model the reaction pathways and transition states to provide deeper mechanistic insights.

Such studies would provide invaluable data for researchers and drug development professionals, enabling more informed decisions in the design and optimization of synthetic routes.

A Researcher's Guide to Assessing the Purity of Synthesized Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized Imidazo[1,2-a]pyrimidines is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the most effective analytical techniques for purity assessment, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these molecules, however, can often lead to the formation of impurities and byproducts that can affect their biological activity and toxicity. Therefore, rigorous purity assessment is paramount.

This guide will delve into the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore their principles, advantages, and limitations in the context of Imidazo[1,2-a]pyrimidine analysis.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table provides a comparative summary of the most commonly used methods.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Levels Achievable
HPLC-UV Separation based on polarity, with detection by UV-Vis spectrophotometry.Robust, reproducible, and widely available. Good for quantifying known impurities with a chromophore.May not detect impurities that do not absorb UV light. Co-elution of impurities can occur.95-99.9%
LC-MS/MS Separation by HPLC coupled with mass spectrometry for identification and quantification.High sensitivity and selectivity. Allows for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.More complex instrumentation and data analysis. Ionization efficiency can vary between compounds.>99%
qNMR Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.A primary ratio method that does not require a reference standard for each impurity. Provides structural information. Non-destructive.Lower sensitivity compared to LC-MS. Requires a well-characterized internal standard. Can be affected by overlapping signals.98-99.9%

Common Impurities in Imidazo[1,2-a]pyrimidine Synthesis

Understanding the potential impurities that can arise during synthesis is crucial for developing a targeted purity assessment strategy. Common synthetic routes to Imidazo[1,2-a]pyrimidines include the Chichibabin reaction (condensation of 2-aminopyrimidines with α-haloketones) and multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.

Potential impurities can include:

  • Unreacted starting materials: Residual 2-aminopyrimidine or α-haloketone.

  • Isomeric byproducts: Formation of alternative regioisomers depending on the reaction conditions.

  • Side-reaction products: For instance, in the Chichibabin reaction, self-condensation of the α-haloketone can occur. In multicomponent reactions, incomplete reactions or alternative reaction pathways can lead to various byproducts.

  • Degradation products: The fused ring system may be susceptible to degradation under certain conditions (e.g., harsh pH, oxidation).

The following diagram illustrates a general workflow for the synthesis and subsequent purity assessment of Imidazo[1,2-a]pyrimidines.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step e.g., Column Chromatography Purified Product Purified Product Purification Step->Purified Product Analytical Techniques Analytical Techniques Purified Product->Analytical Techniques HPLC, LC-MS, qNMR Purity Confirmation Purity Confirmation Analytical Techniques->Purity Confirmation

Figure 1. General workflow from synthesis to purity confirmation of Imidazo[1,2-a]pyrimidines.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, LC-MS/MS, and qNMR analysis of Imidazo[1,2-a]pyrimidines.

High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling

This method is suitable for the routine analysis and quantification of known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or the λmax of the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

The following diagram illustrates the logical workflow for developing a validated HPLC method.

cluster_dev Development Steps cluster_val Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation Optimize parameters Select Column Select Column Method Development->Select Column Routine Analysis Routine Analysis Method Validation->Routine Analysis Verify performance Specificity Specificity Method Validation->Specificity Select Mobile Phase Select Mobile Phase Select Column->Select Mobile Phase Optimize Gradient Optimize Gradient Select Mobile Phase->Optimize Gradient Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD/LOQ LOD/LOQ Precision->LOD/LOQ

Figure 2. Workflow for HPLC method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This technique is invaluable for identifying unknown impurities and confirming the structure of byproducts.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • HPLC Conditions: Similar to the HPLC-UV method described above. The use of volatile mobile phase additives like formic acid or ammonium acetate is preferred over non-volatile buffers.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for nitrogen-containing heterocycles.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides an absolute measure of purity without the need for specific impurity reference standards.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized Imidazo[1,2-a]pyrimidine (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals, be stable, non-volatile, and have a known high purity.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

The following diagram illustrates the key steps in performing a qNMR experiment for purity assessment.

Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Accurate Weighing & Dissolution Data Processing Data Processing NMR Data Acquisition->Data Processing Quantitative Parameters Purity Calculation Purity Calculation Data Processing->Purity Calculation Integration & Baseline Correction Final Purity Value Final Purity Value Purity Calculation->Final Purity Value

Figure 3. Key stages of a quantitative NMR (qNMR) analysis.

Conclusion

The purity assessment of synthesized Imidazo[1,2-a]pyrimidines is a multi-faceted process that often requires the application of orthogonal analytical techniques. While HPLC-UV provides a robust method for routine quality control, LC-MS/MS is indispensable for the identification of unknown impurities. qNMR offers a powerful tool for absolute purity determination without the need for individual impurity standards. By understanding the strengths and limitations of each method and by employing validated experimental protocols, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful drug discovery and development.

A Spectroscopic Comparison of 1,1,3,3-Tetraethoxy-2-methylpropane and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,1,3,3-tetraethoxy-2-methylpropane, a key intermediate in pharmaceutical and fine chemical synthesis, and its primary precursors: diethoxymethyl acetate, ethyl propenyl ether, and triethyl orthoformate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and quality control of these critical compounds in a research and development setting.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of key precursors in the presence of a catalyst. A simplified representation of this synthesis is outlined below.

Synthesis_Pathway cluster_precursors Precursors Diethoxymethyl Acetate Diethoxymethyl Acetate ReactionMixture Reaction Mixture Diethoxymethyl Acetate->ReactionMixture Ethyl Propenyl Ether Ethyl Propenyl Ether Ethyl Propenyl Ether->ReactionMixture Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->ReactionMixture Catalyst Catalyst Catalyst->ReactionMixture Product This compound ReactionMixture->Product

Figure 1: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm] and Multiplicity
Diethoxymethyl Acetate Data not available. Predicted shifts for ethoxy protons are ~1.2 (t) and ~3.6 (q), acetate methyl at ~2.1 (s), and the acetal proton at ~5.8 (s).
Ethyl Propenyl Ether ¹H NMR data for the closely related ethyl vinyl ether: 1.27 (t, 3H), 3.72 (q, 2H), 3.95 (dd, 1H), 4.14 (dd, 1H), 6.43 (dd, 1H).[1]
Triethyl Orthoformate 1.228 (t), 3.607 (q), 5.161 (s).
This compound 1.0 (d, 3H), 1.1 (t, 12H), ~2.1 (m, 1H), 3.3-4.0 (complex, 8H), 4.44 (d, 2H).

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]
Diethoxymethyl Acetate Data not available.
Ethyl Propenyl Ether Data available but specific shifts not provided in the search results.
Triethyl Orthoformate 15.06, 59.52, 112.51.
This compound Data not available.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹) and Functional Group
Diethoxymethyl Acetate Characteristic C=O stretch for the acetate group expected around 1740 cm⁻¹. C-O stretching for ether and ester linkages expected in the 1000-1300 cm⁻¹ region.
Ethyl Propenyl Ether C=C stretch for the vinyl ether expected around 1640-1620 cm⁻¹. Strong C-O stretching bands for the ether group expected around 1250-1000 cm⁻¹.
Triethyl Orthoformate Strong C-O stretching bands expected in the 1100-1000 cm⁻¹ region. Absence of C=O and O-H bands is characteristic.
This compound Absence of C=O and O-H bands. Strong C-O stretching bands from the four ether linkages expected in the 1150-1050 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
Diethoxymethyl Acetate 162.18Data available but specific fragments not detailed in search results.
Ethyl Propenyl Ether 86.13Data available but specific fragments not detailed in search results.
Triethyl Orthoformate 148.20103, 75, 47.
This compound 234.33Data not available.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the compounds in this guide. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty salt plates.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of organic compounds is depicted below. This logical progression allows for a comprehensive structural elucidation.

Spectroscopic_Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS StructureElucidation Structure Elucidation NMR->StructureElucidation Connectivity, Functional Groups IR->StructureElucidation Functional Groups MS->StructureElucidation Molecular Weight, Fragmentation

Figure 2: General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic overview for this compound and its precursors. For more detailed analysis, it is recommended to acquire high-resolution spectra and employ two-dimensional NMR techniques.

References

A Comparative Guide to the Synthetic Applications of 1,1,3,3-Tetraethoxy-2-methylpropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 1,1,3,3-Tetraethoxy-2-methylpropane (TEMPO) in organic synthesis. While TEMPO is cited as a precursor for valuable heterocyclic compounds such as Imidazo[1,2-a]pyrimidines and in the synthesis of chlorinated arenes, detailed experimental protocols and comparative performance data in the scientific literature are scarce. This guide, therefore, presents a comparison between the stated applications of TEMPO and well-documented alternative synthetic routes that achieve similar molecular targets. We provide detailed experimental methodologies for these alternatives to offer practical, data-supported pathways for researchers.

Section 1: Synthesis of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with significant therapeutic and pharmacological properties. While this compound is mentioned as a synthon for this scaffold, the predominant and thoroughly documented methods involve the cyclocondensation of 2-aminopyrimidines with α-haloketones or their equivalents.

Alternative 1: Condensation of 2-Aminopyrimidine with α-Bromoacetophenone

A primary and versatile route to 2-substituted Imidazo[1,2-a]pyrimidines involves the reaction of 2-aminopyrimidine with an α-bromoacetophenone derivative. This method is widely adopted due to the commercial availability of a diverse range of starting materials, allowing for the synthesis of a large library of analogs.

Experimental Protocol:

A general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine is as follows:

  • A mixture of 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is filtered and washed with acetone to yield the desired 2-phenylimidazo[1,2-a]pyrimidine.

This straightforward procedure provides high yields of the target compound. Further functionalization can be achieved through subsequent reactions.

Reaction Workflow:

G cluster_start Starting Materials A 2-Aminopyrimidine C Condensation (Acetone, RT, overnight) A->C B α-Bromoacetophenone B->C D Precipitation C->D E Filtration and Washing D->E F 2-Phenylimidazo[1,2-a]pyrimidine (Product) E->F

Caption: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Comparison of Synthetic Routes for Imidazo[1,2-a]pyrimidines
MethodReagentsConditionsYieldData Source
Stated Application of TEMPO 2-Aminopyrimidine, this compoundNot specifiedNot specified
Alternative Method 2-Aminopyrimidine, 2-BromoacetophenoneAcetone, Room Temperature, OvernightHigh (Specific yields vary with substituents)Generic protocol, widely cited

Section 2: Synthesis of Chlorinated Arenes

The introduction of chlorine atoms into aromatic rings is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. While this compound has been linked to the synthesis of chlorinated arenes, specific methodologies are not well-documented in the literature. A powerful and versatile alternative for the formylation of activated aromatic rings, which can be a precursor step to chlorination or other functionalizations, is the Vilsmeier-Haack reaction.

Alternative 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. This formyl group can then be a handle for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

The following is a representative procedure for the formylation of indole:

  • In a flame-dried Schlenk flask under an argon atmosphere, indole (20.0 mmol) and a phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide, 3.0 mmol) are dissolved in anhydrous acetonitrile (40 mL).

  • To this solution, diethyl bromomalonate (24.0 mmol), deuterated N,N-dimethylformamide (30.0 mmol), and phenylsilane (30.0 mmol) are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Work-up involves purification by column chromatography to yield the formylated product.

Logical Relationship of the Vilsmeier-Haack Reaction:

G cluster_reagents Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]Cl DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Aromatic Electron-Rich Aromatic Substrate Aromatic->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Formylated Aromatic Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway.

Note on Chlorination: While the Vilsmeier-Haack reaction itself is a formylation, the Vilsmeier reagent can also participate in other transformations, and the resulting formyl group can be converted to other functionalities. Direct chlorination of arenes is typically achieved through electrophilic aromatic substitution using chlorinating agents like Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst.

Section 3: The Unmethylated Analog as a Potential Alternative: 1,1,3,3-Tetraethoxypropane

A logical point of comparison for this compound is its unmethylated counterpart, 1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal). This compound is a stable precursor to malondialdehyde, a versatile three-carbon building block in organic synthesis.

Applications of 1,1,3,3-Tetraethoxypropane

1,1,3,3-Tetraethoxypropane is widely used in the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and quinolines, through condensation reactions with dinucleophiles. The in-situ generation of malondialdehyde under acidic conditions is a key feature of its reactivity.

Comparative Data:

Due to the lack of specific reaction data for this compound, a direct quantitative comparison is not possible. However, the vast body of literature on the applications of 1,1,3,3-Tetraethoxypropane suggests it is a more established and versatile reagent for the introduction of a three-carbon chain in the synthesis of heterocycles.

Conclusion

This compound is a commercially available chemical intermediate with stated applications in the synthesis of important heterocyclic structures. However, the lack of detailed and reproducible experimental protocols in the peer-reviewed literature makes a direct performance comparison with alternative synthetic strategies challenging. The alternative methods presented in this guide, such as the condensation of 2-aminopyrimidines with α-haloketones for the synthesis of Imidazo[1,2-a]pyrimidines and the Vilsmeier-Haack reaction for arene formylation, are well-established, highly versatile, and supported by a wealth of experimental data. For researchers and drug development professionals, these alternative routes currently offer more reliable and predictable pathways to the target molecules. Further investigation and publication of specific reaction protocols and performance data for this compound are needed to fully evaluate its potential as a competitive synthetic building block.

A Cost-Benefit Analysis of 1,1,3,3-Tetraethoxy-2-methylpropane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and environmental impact of a synthetic route. 1,1,3,3-Tetraethoxy-2-methylpropane, a stable synthetic equivalent of 2-methylmalondialdehyde, is a key reagent in the construction of various heterocyclic systems, most notably imidazo[1,2-a]pyrimidines. This guide provides a comprehensive cost-benefit analysis of using this compound versus its primary synthetic alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a convenient and reliable method for introducing the 2-methyl-1,3-dicarbonyl moiety in the synthesis of fused heterocyclic compounds. Its primary advantages lie in its stability and ease of handling compared to the free dialdehyde. However, alternative synthetic strategies, such as the Tschitschibabin reaction employing α-haloketones or modern multicomponent reactions, present viable and, in some cases, more atom-economical pathways. The choice of reagent is ultimately dependent on the specific synthetic goals, substrate scope, and considerations of cost, yield, and reaction conditions.

Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyrimidines

The synthesis of the imidazo[1,2-a]pyrimidine core, a prevalent scaffold in medicinal chemistry, serves as an excellent case study for comparing this compound with its alternatives.

Table 1: Quantitative Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidines

Method Reagents Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Cost Consideration
Using this compound 2-Aminopyrimidine, this compoundAcid catalyst (e.g., HCl), EthanolReflux4-1270-85%Moderate
Tschitschibabin Reaction 2-Aminopyrimidine, 2-BromoacetophenoneAcetoneRoom TempOvernight~90%[1]Low to Moderate
Three-Component Reaction 2-Aminopyrimidine, Aldehyde, IsocyanideSc(OTf)₃, MethanolRoom Temp8up to 95%Variable (depends on aldehyde and isocyanide)

In-Depth Look at the Alternatives

The Tschitschibabin Reaction

A classic and widely used method for the synthesis of imidazo-fused heterocycles is the Tschitschibabin reaction, which involves the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound.

Advantages:

  • High Yields: This method often provides excellent yields of the desired product.[1]

  • Mild Conditions: The reaction can typically be carried out at room temperature.[1]

  • Cost-Effective: Many α-haloketones are commercially available at a reasonable cost.

Disadvantages:

  • Lachrymatory Reagents: α-Haloketones are often lachrymatory and require careful handling in a fume hood.

  • Limited Availability of Substituted α-Haloketones: While simple α-haloketones are readily available, more complex substituted analogs may require separate synthesis.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry has seen a rise in the use of multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step.

Advantages:

  • High Atom Economy and Efficiency: MCRs are inherently efficient as they combine multiple synthetic steps into one pot.

  • Structural Diversity: By varying the starting components (aldehyde, isocyanide), a wide range of substituted products can be readily accessed.

  • Mild Conditions: Many MCRs can be performed at room temperature.

Disadvantages:

  • Cost and Availability of Isocyanides: Isocyanides can be expensive and are often malodorous, requiring specialized handling.

  • Optimization Required: Finding the optimal reaction conditions for a specific combination of starting materials may require significant optimization.

Experimental Protocols

Synthesis of 2-phenylimidazo[1,2-a]pyrimidine using the Tschitschibabin Reaction[1]

Materials:

  • 2-Aminopyrimidine (0.1 mol)

  • 2-Bromoacetophenone (0.1 mol)

  • Acetone (100 ml)

Procedure:

  • A mixture of 2-Aminopyrimidine (0.1 mol) and 2-Bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.

Three-Component Synthesis of a Substituted Imidazo[1,2-a]pyrimidine

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Scandium(III) triflate (10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (10 mol%).

  • tert-Butyl isocyanide (1.0 mmol) is then added, and the mixture is stirred at room temperature for 8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Using this compound cluster_1 Method 2: Tschitschibabin Reaction cluster_2 Method 3: Three-Component Reaction A 2-Aminopyrimidine C Imidazo[1,2-a]pyrimidine A->C B This compound B->C Acid, Heat D 2-Aminopyrimidine F Imidazo[1,2-a]pyrimidine D->F E α-Haloketone E->F Base (optional) G 2-Aminopyrimidine J Imidazo[1,2-a]pyrimidine G->J H Aldehyde H->J I Isocyanide I->J Catalyst

Caption: Synthetic routes to Imidazo[1,2-a]pyrimidines.

Conclusion

The cost-benefit analysis of this compound versus its alternatives reveals a nuanced landscape for synthetic chemists. While this compound provides a stable and straightforward precursor to the 2-methyl-1,3-dicarbonyl synthon, its cost and the requirement for acid-catalyzed deprotection should be considered. The Tschitschibabin reaction offers a high-yielding and often milder alternative, though the handling of lachrymatory α-haloketones is a significant drawback. Multicomponent reactions represent a highly efficient and versatile approach, with the main limitations being the cost and availability of certain starting materials like isocyanides. Ultimately, the optimal choice will depend on a careful evaluation of the specific target molecule, available resources, and the desired scale of the synthesis.

References

Safety Operating Guide

Proper Disposal of 1,1,3,3-Tetraethoxy-2-methylpropane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1,3,3-Tetraethoxy-2-methylpropane (CAS No. 10602-37-6) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin and eye irritation.[1] In case of exposure, follow standard first-aid procedures. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Skin and BodyLaboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the process for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

Step 1: Waste Identification and Segregation

  • Properly Identify: Immediately upon deciding to discard this compound, it must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound with other chemical waste streams unless compatibility is confirmed.

  • Incompatible Materials: This substance is incompatible with strong oxidizing agents and strong acids.[2][3] Ensure waste streams containing these materials are kept separate to prevent violent reactions.

Step 2: Container Selection and Labeling

  • Use Original Container: Whenever possible, store the waste in its original, clearly labeled container.

  • Alternative Containers: If the original container is not available or compromised, use a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and the CAS number "10602-37-6".

    • Indicate the hazards: "Combustible Liquid," "Skin Irritant," "Eye Irritant."

    • Record the date when the container was first used for waste accumulation.

Step 3: Accumulation and Storage

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of potential spills.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.

Step 4: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.

  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[4] Your EH&S department will coordinate with such a service.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash.

Step 5: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, the empty container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Waste Generation: This compound identify Identify as Hazardous Waste start->identify empty_container Empty Container? start->empty_container Residue segregate Segregate from Incompatible Materials (Strong Oxidizers, Strong Acids) identify->segregate container Select & Label Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact EH&S for Waste Pickup full->contact_ehs Yes disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal empty_container->identify No triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->container

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetraethoxy-2-methylpropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetraethoxy-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.